Nimazone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-imino-2-oxoimidazolidin-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c12-8-1-3-9(4-2-8)16-10(14)7-15(6-5-13)11(16)17/h1-4,14H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCAZKFFVIMCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=N)N(C(=O)N1CC#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864752 | |
| Record name | [3-(4-Chlorophenyl)-4-imino-2-oxoimidazolidin-1-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17230-89-6 | |
| Record name | Nimazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17230-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nimazone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017230896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-(4-Chlorophenyl)-4-imino-2-oxoimidazolidin-1-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIMAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N71M372MP4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enigmatic Nature of Nimazone: An Undeclared Mechanism of Action
Despite its identification as a distinct chemical entity, the compound known as Nimazone remains a mystery within the scientific and medical communities. Extensive searches of pharmacological and clinical databases have yielded no significant data regarding its mechanism of action, therapeutic applications, or clinical trial history. As a result, a detailed technical guide on its core functionality cannot be provided at this time.
This compound is cataloged in chemical databases such as PubChem, with the molecular formula C11H9ClN4O[1]. However, this documentation does not extend into the realm of pharmacology or therapeutics. In-depth searches for its mechanism of action, pharmacological profile, and any associated clinical trials have failed to produce any relevant results.
It is important to note that the search for information on "this compound" often leads to results for other, similarly named pharmaceutical agents, including:
-
Nimesulide: A non-steroidal anti-inflammatory drug (NSAID) that primarily acts as a selective cyclooxygenase-2 (COX-2) inhibitor[2][3][4][5].
-
Nimodipine: A dihydropyridine calcium channel blocker used to improve neurological outcomes after subarachnoid hemorrhage[6].
-
Nimetazepam: A benzodiazepine derivative with hypnotic, anxiolytic, and sedative properties[7].
The consistent redirection to these other compounds suggests that this compound is not a recognized therapeutic agent and has not been the subject of significant pharmacological research.
Without any available data on its biological targets, signaling pathways, or physiological effects, it is impossible to construct the requested in-depth technical guide, including quantitative data tables, experimental protocols, and visualizations of its mechanism of action.
Further research and publication in peer-reviewed scientific literature would be required to elucidate the pharmacological properties of this compound before a comprehensive understanding of its mechanism of action can be established. Until such information becomes available, the scientific community remains uninformed about the potential biological activities of this compound.
References
- 1. This compound | C11H9ClN4O | CID 28418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nimesulide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 5. Nimesulide: some pharmaceutical and pharmacological aspects--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nimodipine (Nymalize): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Nimetazepam - Wikipedia [en.wikipedia.org]
Preliminary In-Vitro Studies of Nimesulide: A Technical Guide
Disclaimer: Initial searches for "Nimazone" did not yield relevant results. Based on the phonetic similarity and the context of the provided search results, this technical guide assumes the query pertains to "Nimesulide," a well-researched non-steroidal anti-inflammatory drug (NSAID).
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, focusing on the preliminary in-vitro studies of Nimesulide. It covers its core mechanism of action, quantitative data from various assays, detailed experimental protocols, and visualizations of relevant biological pathways.
Core Mechanism of Action
Nimesulide is a sulfonanilide-class NSAID with anti-inflammatory, analgesic, and antipyretic properties.[1] Its primary mechanism of action is the preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is typically induced at sites of inflammation.[2] Nimesulide's selectivity for COX-2 allows it to reduce the synthesis of pro-inflammatory prostaglandins while having a lower incidence of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]
Beyond COX-2 inhibition, in-vitro studies have revealed a broader pharmacological profile for Nimesulide. These additional mechanisms include:
-
Inhibition of histamine release from mast cells.[1]
-
Reduction in the release of oxidants from activated neutrophils.[1]
-
Inhibition of metalloproteinase activity in articular chondrocytes.[1]
-
Modulation of cytokine action and release.[4]
-
Induction of apoptosis in various cancer cell lines, often through COX-2 independent pathways.[5]
-
Effects on mitochondrial function, including the potential to aggravate redox imbalance and affect calcium-dependent mitochondrial permeability transition.[6]
Quantitative Data Presentation
The following tables summarize the quantitative data from various in-vitro studies on Nimesulide.
Table 1: IC50 Values for Nimesulide Inhibition of COX-1 and COX-2
| Experimental System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Purified Ovine COX Enzymes | >100 | 8.3 | >12 | [3] |
| Human Recombinant COX Enzymes | 92.3 | 0.77 | 119.8 | [3] |
| Human Whole Blood Assay | 7.1 | 0.17 | 41.8 |[3] |
Note: IC50 is the concentration of an inhibitor where the response is reduced by half.
Table 2: In-Vitro Effects of Nimesulide on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
|---|---|---|---|---|---|
| SGC-7901 | Gastric Cancer | MTT Assay | 400 | ~77% reduction in survival rate | [5] |
| PANC-1 | Pancreatic Cancer | MTT Assay | 200 | ~20% decrease in cell proliferation | [5] |
| AsPC1 | Pancreatic Cancer | MTT Assay | 50 (+ TRAIL) | >90% increase in cell death | [5] |
| SKBR-3 | Breast Cancer | Growth Inhibition | ~200 | IC50 for Nimesulide |[5] |
Table 3: Additional In-Vitro Pharmacological Effects
| Cellular Model | Parameter Measured | Concentration (µM) | Effect | Reference |
|---|---|---|---|---|
| Rat Dorsal Root Ganglia (DRG) Neurons | PGE2 Release | 10 | Complete inhibition of basal and induced release | [5][7] |
| Isolated Rat Liver Mitochondria | Glutathione (GSH) Depletion | 100 | 60% depletion | [6] |
| Isolated Rat Liver Mitochondria | MTT Activity | 100 | 75% decrease | [6] |
| Human Articular Chondrocytes | Reactive Oxygen Species (ROS) Production | 10 - 100 | Significant, dose-dependent inhibition |[8] |
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments cited in the study of Nimesulide.
Purified Enzyme Inhibition Assay (COX-1 and COX-2)
This assay directly measures the inhibitory effect of Nimesulide on the activity of purified cyclooxygenase enzymes.[3]
-
Enzyme Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Create serial dilutions of Nimesulide in a suitable solvent (e.g., DMSO).
-
Prepare the substrate, arachidonic acid, at a specific concentration.
-
-
Assay Procedure:
-
Add the reaction buffer, enzyme, and either Nimesulide dilution or vehicle control to a reaction vessel.
-
Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes).
-
Terminate the reaction (e.g., by adding a solution of HCl).
-
-
Detection:
-
Measure the amount of prostaglandin E2 (PGE2) produced, typically via an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Nimesulide concentration relative to the vehicle control.
-
Determine the IC50 value using non-linear regression analysis.
-
Whole Cell Prostaglandin Production Assay
This assay assesses the effect of Nimesulide on prostaglandin production in a more physiologically relevant whole-cell context.[3]
-
Cell Culture: Culture human articular chondrocytes or other suitable cell lines in an appropriate medium.
-
Stimulation (Optional): To induce COX-2 expression, stimulate the cells with an inflammatory agent such as Interleukin-1 beta (IL-1β).
-
Nimesulide Treatment: Treat the cells with various concentrations of Nimesulide or a vehicle control for a specified duration.
-
Sample Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Determine the concentration of PGE2 in the supernatant using a specific EIA or RIA.
-
Data Analysis: Calculate the inhibitory effect of Nimesulide on PGE2 production as a percentage of the control and determine the IC50 value.
Nitric Oxide (NO) Production Assay
This protocol measures the effect of Nimesulide on the production of nitric oxide, a key inflammatory mediator.[9]
-
Cell Seeding and Treatment:
-
Seed cells, such as RAW 264.7 macrophages, in a 96-well plate.
-
Pre-treat the cells with various non-toxic concentrations of Nimesulide for a specified time (e.g., 1-2 hours).
-
-
Inflammation Induction:
-
Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce NO production.
-
Include negative (untreated), vehicle, and positive (LPS alone) controls.
-
-
Nitrite Measurement (Griess Assay):
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: Determine the nitrite concentration in each sample by comparing the absorbance values to a sodium nitrite standard curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Nimesulide preferentially inhibits the COX-2 enzyme, blocking the synthesis of inflammatory prostaglandins.
Experimental Workflow Diagram
Caption: A stepwise workflow for determining the IC50 of Nimesulide on purified COX enzymes.
Apoptosis Signaling Pathway Diagram
Caption: Nimesulide's COX-independent mechanisms for inducing apoptosis in cancer cells.
References
- 1. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Nimesulide: an NSAID that preferentially inhibits COX-2, and has various unique pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nimesulide aggravates redox imbalance and calcium dependent mitochondrial permeability transition leading to dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro study of the antioxidant properties of nimesulide and 4-OH nimesulide: effects on HRP- and luminol-dependent chemiluminescence produced by human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Nimesulide: A Technical Guide to its Therapeutic Potential
A Whitepaper for Researchers and Drug Development Professionals
Disclaimer: The following information is intended for a scientific audience and pertains to the pharmacological agent Nimesulide. The term "Nimazone" did not yield specific results in a comprehensive literature search; it is presumed that the intended subject of inquiry is Nimesulide, a widely studied nonsteroidal anti-inflammatory drug (NSAID).
Executive Summary
Nimesulide is a nonsteroidal anti-inflammatory drug with a mechanism of action that primarily involves the selective inhibition of cyclooxygenase-2 (COX-2). This selectivity contributes to its efficacy in managing pain and inflammation with a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs. Beyond its established role in analgesia and anti-inflammatory therapy, emerging preclinical evidence indicates a multifaceted pharmacological profile, including potential anti-neoplastic properties. This document provides a comprehensive technical overview of Nimesulide's mechanisms of action, summarizes quantitative data from key clinical trials, details relevant experimental protocols, and visualizes the core signaling pathways implicated in its therapeutic effects.
Core Mechanisms of Action
Nimesulide's primary therapeutic effects are attributed to its preferential inhibition of the COX-2 enzyme, which is induced at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] However, its pharmacological activity is multifaceted and extends beyond COX-2 inhibition.
Additional mechanisms include:
-
Inhibition of Phosphodiesterases: Nimesulide can inhibit phosphodiesterases, leading to an accumulation of cyclic nucleotides and a subsequent reduction in the activation of inflammatory cells.
-
Modulation of Oxidative Stress: It has been shown to inhibit the release of oxidants from activated neutrophils and scavenge hypochlorous acid.
-
Inhibition of Metalloproteinases: Nimesulide can block the activity of metalloproteinases, enzymes involved in the degradation of the extracellular matrix in conditions like osteoarthritis.
-
Regulation of Histamine Release: The drug can decrease the release of histamine from mast cells, contributing to its anti-inflammatory effects.
-
Apoptosis Induction in Cancer Cells: In preclinical cancer models, Nimesulide has been observed to induce apoptosis through various pathways, including the modulation of mTOR and VEGF signaling, and the activation of caspases.[2][3]
Therapeutic Applications and Clinical Efficacy
Nimesulide has been extensively studied and utilized for a range of therapeutic applications, primarily centered around its anti-inflammatory and analgesic properties. More recently, its potential as an anti-cancer agent is being explored.
Management of Pain and Inflammation
Clinical trials have demonstrated the efficacy of Nimesulide in various pain and inflammatory conditions.
Table 1: Efficacy of Nimesulide in Osteoarthritis
| Study Comparator | Nimesulide Dosage | Comparator Dosage | Duration | Key Efficacy Outcome | Reference |
| Diclofenac | 100mg twice daily | Not specified | 8 weeks | 70.6% of Nimesulide patients had only mild pain vs. 50% in the diclofenac group. | [4] |
| Piroxicam | 100mg twice daily | 20mg once daily | 3 weeks | Comparable improvement in spontaneous pain and functional impairment. | [5] |
| Ketoprofen | 100mg twice daily | 100mg twice daily | 2 months | Comparable improvement in spontaneous pain and functional impairment. | [5] |
| Naproxen | 100mg twice daily | 250mg AM, 500mg PM | 1 year | Similar efficacy ratings (59.3% good/excellent for Nimesulide vs. 56.4% for Naproxen). | [6] |
Table 2: Efficacy of Nimesulide in Post-Operative Pain
| Surgical Model | Comparator | Nimesulide Dosage | Comparator Dosage | Key Efficacy Outcome | Reference |
| Arthroscopic Knee Surgery | Naproxen | 100mg twice daily | 500mg twice daily | Nimesulide showed significantly better pain relief than naproxen based on summed pain intensity difference within 6 hours. | [7] |
| Periodontal Surgery | Ibuprofen | Pre-operative | Pre-operative | Nimesulide demonstrated better overall preemptive effects on postoperative pain control compared to ibuprofen at 24, 48, and 72 hours. | [8] |
| Tonsillectomy | Ibuprofen | 100mg every 12 hrs | 800mg every 12 hrs | Cessation of significant pain while swallowing was faster in the Nimesulide group (10.9 days vs. 12.9 days). | [9] |
| Cardiac Surgery | Naproxen | 100mg twice daily | 275mg twice daily | Efficacy in postoperative inflammatory inhibition and pain relief was equal to naproxen. | [10] |
Table 3: Efficacy of Nimesulide in Primary Dysmenorrhea
| Comparator | Nimesulide Dosage | Comparator Dosage | Key Efficacy Outcome | Reference |
| Placebo | 200mg daily | - | Therapy judged very effective or good in 22 of 28 cycles with Nimesulide vs. 9 of 27 with placebo. | [11] |
| Diclofenac | 100mg up to 3x daily | 50mg up to 3x daily | Nimesulide showed a faster onset of activity, with a 35% pain reduction at 30 minutes vs. 27% for diclofenac. | [12] |
| Mefenamic Acid | 100mg every 12 hrs | 500mg every 8 hrs | Nimesulide showed a statistically greater advantage in pain relief over mefenamic acid. | [13] |
Potential Anti-Neoplastic Applications
Preclinical studies have highlighted the potential of Nimesulide as an anti-cancer agent across various malignancies. These effects are often attributed to mechanisms independent of COX-2 inhibition.
-
Pancreatic Cancer: Nimesulide has been shown to inhibit the proliferation and promote apoptosis of pancreatic cancer cells by increasing the expression of PTEN.[2] It also sensitizes pancreatic cancer cells to TRAIL-induced apoptosis.[3]
-
Other Cancers: In-vitro studies suggest Nimesulide can inhibit lung cancer cell proliferation and stimulate apoptosis in breast cancer cells.[2]
It is important to note that while preclinical data are promising, clinical trials evaluating Nimesulide as a primary anti-cancer agent are limited. One study in patients with advanced cancer pain found that Nimesulide had a similar analgesic effect and tolerability to naproxen.[14][15]
Safety and Tolerability Profile
Nimesulide is generally well-tolerated. A global assessment of data from 151 clinical trials involving 4945 subjects treated with Nimesulide found that 7.1% experienced adverse events, with the most frequent being related to the digestive system, the body as a whole, skin, and the nervous system. The incidence and nature of these events were similar to the placebo group.[16]
Table 4: Adverse Event Profile of Nimesulide
| Study Population | Comparator(s) | Key Adverse Event Findings | Reference |
| 4945 subjects across 151 trials | Placebo and other NSAIDs | 7.1% of Nimesulide-treated patients reported adverse events, similar to placebo. Most common were digestive, general, skin, and nervous system-related. | [16] |
| Osteoarthritis patients | Diclofenac | Statistically significant lower frequency of side effects in the Nimesulide group. | [4] |
| Post-operative cardiac surgery | Naproxen | 7% of patients in the naproxen group reported gastrointestinal side effects, while none were reported in the Nimesulide group. | [10] |
| Primary dysmenorrhea | Diclofenac | 7 cases of gastric side effects in the Nimesulide group versus 16 in the diclofenac group. | [12] |
Hepatotoxicity: It is crucial to note that rare but serious cases of hepatic injury have been associated with Nimesulide use, which has led to its withdrawal from the market in some countries.[17][18] However, some pharmacoepidemiological studies suggest that the risk-benefit profile for hepatic side effects is comparable to other drugs in its class.[1]
Experimental Protocols
The following are representative protocols for assays used to investigate the mechanisms of action of Nimesulide.
Caspase-8 Activity Assay (for Apoptosis)
This protocol is designed to measure the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway.
-
Cell Culture and Treatment:
-
Seed pancreatic cancer cells (e.g., AsPC1, Panc1) or Jurkat cells in a 96-well white opaque plate at a density of 7,500 cells/well.
-
Incubate for 24 hours at 37°C.
-
Treat cells with varying concentrations of Nimesulide (e.g., 0.001–200 µM) for 2 hours, followed by co-treatment with an apoptosis-inducing agent like TRAIL (e.g., 0.01–0.1 µg/mL) for another 24 hours. Include appropriate controls (Nimesulide alone, TRAIL alone, vehicle control).
-
-
Lysis and Reagent Addition:
-
Add a volume of a luminogenic caspase substrate reagent (e.g., Caspase-Glo® 8) equal to the culture medium volume. This reagent contains a specific caspase-8 substrate that releases a luminescent signal upon cleavage.
-
-
Incubation and Measurement:
-
Incubate at room temperature for 30-60 minutes to allow the reaction to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer. The signal intensity is directly proportional to the caspase-8 activity.
-
Western Blot for mTOR Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the mTOR signaling pathway.
-
Cell Culture and Treatment:
-
Culture cells (e.g., cancer cell lines) to an appropriate confluency in 10-cm plates.
-
Treat cells with Nimesulide at desired concentrations and time points. Include untreated and vehicle controls.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in 1 mL of lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 15 minutes.
-
Centrifuge at maximum speed for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add 4X SDS sample buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a 6% gel is suitable for large proteins like mTOR).
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. For large proteins, a wet transfer at 400 mA for 2-3 hours on ice is recommended.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.
-
Incubate with primary antibodies (e.g., anti-phospho-mTOR, anti-total-mTOR) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.
-
Visualizations of Signaling Pathways and Workflows
Nimesulide's Mechanism of Action in Inflammation
Caption: Nimesulide's primary anti-inflammatory mechanism via COX-2 inhibition.
Potential Anti-Cancer Signaling Pathways of Nimesulide
Caption: Overview of Nimesulide's potential anti-cancer signaling modulation.
Experimental Workflow for Assessing Anti-Proliferative Effects
Caption: A typical experimental workflow for evaluating Nimesulide's anti-proliferative effects.
Conclusion and Future Directions
Nimesulide is a well-established NSAID with proven efficacy in the management of acute pain and inflammation, underpinned by its selective inhibition of COX-2. The growing body of preclinical evidence suggesting anti-neoplastic activity through multiple signaling pathways presents an exciting avenue for further research. Future investigations should focus on well-designed clinical trials to validate these anti-cancer effects in human subjects. Furthermore, a deeper understanding of the molecular mechanisms underlying its rare but serious adverse effects, particularly hepatotoxicity, is warranted to better delineate its risk-benefit profile and potentially guide the development of safer analogues. For drug development professionals, Nimesulide's multifaceted pharmacology offers a valuable scaffold for the design of novel therapeutics targeting inflammation and cancer.
References
- 1. Nimesulide: Critical Appraisal of Safety and Efficacy in Acute Pain [japi.org]
- 2. Frontiers | Can Nimesulide Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Double blind clinical trial comparing the safety and efficacy of nimesulide (100mg) and diclofenac in osteoarthrosis of the hip and knee joints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nimesulide in the treatment of osteoarthritis. Double-blind studies in comparison with piroxicam, ketoprofen and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Nimesulide in the treatment of postoperative pain: a double-blind, comparative study in patients undergoing arthroscopic knee surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preemptive effects of ibuprofen and nimesulide on postoperative pain control after open flap periodontal surgeries: A randomized placebo-controlled split-mouth clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. [Management of postoperative inflammatory response and pain with nimesulide after cardiac surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alterations in intrauterine pressure, menstrual fluid prostaglandin F levels, and pain in dysmenorrheic women treated with nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Nimesulide in the treatment of primary dysmenorrhea. Comparative clinical evaluation with mefenamic acid and fentiazac] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nimesulide in the treatment of advanced cancer pain. Double-blind comparison with naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nimesulide in the treatment of advanced cancer pain. Double-blind comparison with naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tolerability of nimesulide. Epidemiological data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bmj.com [bmj.com]
- 18. Nimesulide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Early Research Findings on the Efficacy of Nimazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Nimazone is a fictional compound name created for illustrative purposes. The data, protocols, and pathways described herein are hypothetical and intended to serve as a representative example of a technical guide for an investigational therapeutic agent.
Introduction and Mechanism of Action
This compound is an investigational, ATP-competitive small molecule inhibitor of Apoptosis-Regulating Kinase 1 (ARK1). ARK1 is a serine/threonine kinase that has been identified as a key node in oncogenic signaling pathways, particularly in a subset of Non-Small Cell Lung Cancers (NSCLC) characterized by a gain-of-function mutation (E545K). Preclinical models suggest that the overactivation of ARK1 leads to the phosphorylation and subsequent inactivation of the pro-apoptotic protein BAX. By inhibiting BAX, tumor cells evade programmed cell death.
This compound was designed to selectively bind to the ATP pocket of ARK1, preventing the phosphorylation of BAX. This action restores BAX function, leading to the initiation of the intrinsic apoptotic cascade and selective killing of ARK1-dependent cancer cells.
Caption: Hypothetical signaling pathway of ARK1 and this compound's mechanism of action.
Preclinical Efficacy Data
Early preclinical studies were conducted to evaluate the potency and selectivity of this compound in both in vitro and in vivo models.
In Vitro: Cell Line Sensitivity
A panel of NSCLC cell lines, with and without the ARK1 E545K mutation, were treated with increasing concentrations of this compound for 72 hours. Cell viability was assessed to determine the half-maximal inhibitory concentration (IC50).
| Cell Line | ARK1 Mutation Status | This compound IC50 (nM) |
| NCI-H3255 | E545K (Mutant) | 8.5 |
| HCC827 | E545K (Mutant) | 12.1 |
| A549 | Wild-Type | > 10,000 |
| NCI-H460 | Wild-Type | > 10,000 |
In Vivo: Xenograft Model Efficacy
The in vivo efficacy of this compound was evaluated in a subcutaneous xenograft model using immunodeficient mice bearing NCI-H3255 (ARK1 E545K) tumors.
| Treatment Group | Dose (mg/kg, BID) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle | - | 0% | - |
| This compound | 10 | 45% | < 0.05 |
| This compound | 30 | 88% | < 0.001 |
Pharmacodynamic Biomarker Analysis
To confirm target engagement in vivo, tumor samples from the NCI-H3255 xenograft study were collected four hours after the final dose. Levels of phosphorylated BAX (p-BAX) were quantified via Western Blot.
| Treatment Group | Dose (mg/kg, BID) | Mean p-BAX Reduction (%) |
| Vehicle | - | 0% |
| This compound | 10 | 52% |
| This compound | 30 | 91% |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: NSCLC cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere for 24 hours.
-
Drug Application: this compound was serially diluted in DMSO and then further diluted in culture medium. Cells were treated with a range of final concentrations (0.1 nM to 10 µM) for 72 hours.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol. Luminescence was read on a plate reader.
-
Data Analysis: IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism software.
Murine Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used. All procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Implantation: 1x10⁷ NCI-H3255 cells in 100 µL of Matrigel were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=10 per group). This compound, formulated in 0.5% methylcellulose, or vehicle was administered orally twice daily (BID).
-
Efficacy Endpoints: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weight was monitored as a measure of toxicity. The study was concluded after 21 days.
Caption: Experimental workflow for the in vivo xenograft efficacy study.
Western Blot Protocol for p-BAX
-
Tissue Lysis: Excised tumor tissues were snap-frozen and homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
Electrophoresis: 20 µg of protein per sample was loaded onto a 4-12% Bis-Tris gel and separated by SDS-PAGE.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated overnight at 4°C with primary antibodies for p-BAX (Ser184) and total BAX. A GAPDH antibody was used as a loading control.
-
Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry was performed using ImageJ software.
Summary and Future Directions
The preliminary data strongly support the hypothesis that this compound is a potent and selective inhibitor of mutant ARK1. The compound demonstrates a clear mechanism of action, translating from in vitro potency to in vivo target engagement and anti-tumor efficacy. These findings warrant further investigation, including formal IND-enabling toxicology studies and the development of a clinical trial strategy for patients with ARK1-mutant NSCLC.
Caption: Logical flow from initial hypothesis to preclinical proof-of-concept.
An In-Depth Technical Guide to the Chemical Structure of Nimazone
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nimazone
This compound is a chemical compound identified as an anti-inflammatory agent. Its core structure features an imidazolidine ring, a five-membered heterocycle containing two nitrogen atoms. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its potential mechanism of action, drawing upon available scientific data.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following table summarizes the key identifiers and properties of this compound.
| Property | Value | Reference |
| IUPAC Name | 3-(4-chlorophenyl)-4-imino-2-oxo-1-imidazolidineacetonitrile | [1][2] |
| Synonyms | WIN 25347 | [2] |
| CAS Number | 17230-89-6 | [1][2] |
| Molecular Formula | C₁₁H₉ClN₄O | [1][2] |
| Molecular Weight | 248.67 g/mol | [2] |
| Canonical SMILES | C1=CC(=CC=C1N2C(=O)N(C(=N)C2)CC#N)Cl | [1] |
| InChI | InChI=1S/C11H9ClN4O/c12-8-1-3-9(4-2-8)16-10(14)7-15(6-5-13)11(16)17/h1-4,14H,6-7H2 | [1] |
| InChIKey | IDCAZKFFVIMCCS-UHFFFAOYSA-N | [1] |
| Physical State | Solid powder | [2] |
| Melting Point | Not available in searched literature. | |
| Boiling Point | Not available in searched literature. | |
| Solubility | Solubility data is not explicitly available in the searched literature. However, related compounds with poor aqueous solubility have been noted. | [3] |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound (3-(4-chlorophenyl)-4-imino-2-oxo-1-imidazolidineacetonitrile) was not found in the available literature, a general synthetic approach can be inferred from the synthesis of structurally related 2-imino-4-thiazolidinone derivatives. The synthesis would likely involve a multi-step process. A plausible, though hypothetical, synthetic workflow is outlined below.
Hypothetical Synthesis Workflow
The synthesis could potentially proceed through the reaction of a substituted thiourea with an appropriate haloacetyl derivative, followed by cyclization to form the imidazolidinone ring. Further modification would be required to introduce the acetonitrile group.
Caption: Hypothetical workflow for the synthesis of this compound.
General Experimental Protocol for Synthesis of 2-Imino-4-Thiazolidinone Derivatives
The following is a general protocol for a related class of compounds, which may provide a basis for the synthesis of this compound.
Materials:
-
Substituted thiourea
-
Ethyl bromoacetate or Chloroacetyl chloride
-
Ethanol
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substituted thiourea (1 equivalent) in ethanol.
-
Add the haloacetylating agent (e.g., ethyl bromoacetate, 1.1 equivalents) and a base (e.g., DIPEA, 1.2 equivalents) to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, evaporate the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the 2-imino-4-thiazolidinone derivative.[1]
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been extensively detailed in the available literature. However, its classification as an anti-inflammatory agent suggests that it may share mechanisms with other non-steroidal anti-inflammatory drugs (NSAIDs). The related compound, nimesulide, is known to be a preferential inhibitor of cyclooxygenase-2 (COX-2).[4]
Inhibition of Pro-inflammatory Mediators
A likely mechanism of action for this compound involves the inhibition of enzymes or signaling pathways that lead to the production of pro-inflammatory mediators such as prostaglandins and cytokines.
Caption: Potential mechanism of this compound via COX inhibition.
Modulation of Inflammatory Signaling Pathways
This compound may also exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. These pathways regulate the expression of numerous pro-inflammatory genes.
Caption: Potential modulation of inflammatory signaling by this compound.
Experimental Protocols for In Vitro Anti-Inflammatory Assays
To evaluate the anti-inflammatory potential of compounds like this compound, several in vitro assays can be employed. The egg albumin denaturation assay is a commonly used method to screen for anti-inflammatory activity.
Egg Albumin Denaturation Assay
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of egg albumin.
Materials:
-
Fresh hen's egg
-
Phosphate buffered saline (PBS), pH 6.4
-
Test compound (this compound)
-
Reference standard (e.g., Diclofenac sodium)
-
Distilled water
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 1% (v/v) solution of egg albumin in PBS.
-
Prepare various concentrations of the test compound and the reference standard in a suitable solvent.
-
-
Assay:
-
To 2.8 mL of the egg albumin solution, add 0.2 mL of the test compound solution (or reference standard/control).
-
The control consists of 2.8 mL of egg albumin solution and 0.2 mL of the solvent.
-
Incubate the mixtures at 37 ± 2 °C for 15 minutes.
-
Induce denaturation by heating the mixtures at 70 °C in a water bath for 5 minutes.[5]
-
After cooling, measure the absorbance of the solutions at 660 nm.[6]
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the following formula:
-
% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
-
Conclusion
This compound presents an interesting chemical scaffold with potential anti-inflammatory properties. While detailed experimental data on its synthesis, physical properties, and specific mechanism of action are not extensively available in the public domain, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. The provided hypothetical synthesis and experimental protocols can serve as a starting point for researchers and drug development professionals interested in exploring this compound further.
References
- 1. jocpr.com [jocpr.com]
- 2. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nimesulide: some pharmaceutical and pharmacological aspects--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of Nimesulide and Nimbolide in Cellular Signaling Pathways
A Note on the Topic: Initial searches for "Nimazone" did not yield relevant results, suggesting a potential misspelling. This guide therefore focuses on two plausible alternatives, Nimesulide and Nimbolide , both of which have significant and distinct roles in modulating key cellular signaling pathways.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanisms of action of Nimesulide and Nimbolide, with a focus on their impact on cellular signaling. The information is presented through quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways.
Part 1: Nimesulide
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its primary mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2). However, its therapeutic effects are also attributed to its influence on a variety of other signaling pathways.
Core Signaling Pathways Modulated by Nimesulide
-
Cyclooxygenase-2 (COX-2) Inhibition: Nimesulide selectively inhibits COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
-
Glucocorticoid Receptor (GR) Signaling: Nimesulide has been shown to induce the phosphorylation and activation of the glucocorticoid receptor, which may contribute to its anti-inflammatory effects.[1][2]
-
NF-κB Signaling: Nimesulide can inhibit the activation of NF-κB, a critical transcription factor involved in the inflammatory response.[3]
-
Other Pathways: Nimesulide also affects histamine release, metalloproteinase activity, and acts as an antioxidant.[4]
Quantitative Data
The following table summarizes the quantitative data on the inhibitory activity of Nimesulide.
| Target | Assay System | IC50 Value | Reference |
| COX-2 | Human Whole Blood | 0.07 µM (time-dependent) | N/A |
| COX-1 | Human Whole Blood | >100 µM | N/A |
| Thromboxane A2 Formation | Human Platelets | 1 µM | N/A |
Experimental Protocols
This protocol provides a general framework for assessing the phosphorylation status of the glucocorticoid receptor in response to Nimesulide treatment.
a. Cell Culture and Treatment:
-
Culture human synovial fibroblasts (or other relevant cell lines) in appropriate media.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Nimesulide (e.g., 1-100 µM) for a specified time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
d. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated GR (e.g., anti-pGR Ser211) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total GR or a housekeeping protein like GAPDH or β-actin.
This protocol is for measuring the effect of Nimesulide on NF-κB transcriptional activity.
a. Cell Culture and Transfection:
-
Seed HEK293T cells (or another suitable cell line) in a 96-well plate.
-
Co-transfect the cells with a NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
b. Treatment and Stimulation:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of Nimesulide.
-
After a pre-incubation period (e.g., 1 hour), stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL).
c. Luciferase Assay:
-
After the desired stimulation time (e.g., 6-24 hours), lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Signaling Pathway Diagrams
Caption: Nimesulide's multifaceted mechanism of action.
Part 2: Nimbolide
Nimbolide is a bioactive limonoid extracted from the leaves and flowers of the neem tree (Azadirachta indica). It has garnered significant attention for its potent anticancer and anti-inflammatory properties, which are mediated through its interaction with a multitude of cellular signaling pathways.
Core Signaling Pathways Modulated by Nimbolide
-
PI3K/Akt/mTOR Pathway: Nimbolide inhibits the phosphorylation of PI3K and Akt, leading to the downregulation of this critical cell survival pathway.[5]
-
MAPK Pathway: Nimbolide modulates the MAPK pathway, often by decreasing the phosphorylation of ERK1/2 and p38 MAPK, while increasing JNK phosphorylation, leading to cell cycle arrest and apoptosis.[6]
-
NF-κB Signaling: Nimbolide is a potent inhibitor of the NF-κB pathway, preventing the nuclear translocation of p65 and the expression of downstream inflammatory and anti-apoptotic genes.
-
Apoptosis Induction: Nimbolide induces both intrinsic and extrinsic apoptotic pathways, characterized by the cleavage of PARP and modulation of Bcl-2 family proteins.
Quantitative Data
The following table summarizes the IC50 values of Nimbolide in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| PC-3 | Prostate Cancer | 2.0 | [5] |
| MCF-7 | Breast Cancer | 2.7 (48h) | N/A |
| MDA-MB-231 | Breast Cancer | 3.2 (48h) | N/A |
| EJ | Bladder Cancer | 3.0 | [6] |
| 5637 | Bladder Cancer | 3.0 | [6] |
| U87EGFRvIII | Glioblastoma | ~1.0 | [7] |
Experimental Protocols
This protocol details the procedure for analyzing the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways following Nimbolide treatment.
a. Cell Culture and Treatment:
-
Culture cancer cells (e.g., PC-3, MCF-7, or U87) in their recommended media.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with various concentrations of Nimbolide (e.g., 0.5-5 µM) for a specified duration (e.g., 12-24 hours). Include a DMSO-treated control group.
b. Cell Lysis:
-
Following treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of lysis buffer (e.g., RIPA buffer containing 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 2.5 mM EGTA, 10 mM β-glycerophosphate, 0.1 mM Na3VO4, 1 mM NaF, 0.1 mM PMSF, 10% glycerol, 0.1% Tween-20, 10 µg/mL leupeptin, and 2 µg/mL aprotinin) to each well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant.
c. Protein Quantification:
-
Determine the protein concentration using a BCA protein assay kit.
d. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE (10-12% gel).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt, ERK1/2, p38, and JNK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway Diagrams
Caption: Nimbolide's inhibitory effects on major cancer signaling pathways.
References
- 1. Effect of nimesulide on glucocorticoid receptor activity in human synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Can Nimesulide Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cell survival and proliferation by nimbolide in human androgen-independent prostate cancer (PC-3) cells: involvement of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Initial Toxicity Screening of Nimazone: A Technical Guide
This technical guide provides a comprehensive overview of the initial toxicity screening of the novel compound, Nimazone. It is intended for researchers, scientists, and drug development professionals to delineate the foundational toxicological profile of this new chemical entity. The guide details standard in vitro and in vivo methodologies, presents hypothetical data in a structured format, and illustrates key experimental workflows and relevant signaling pathways.
Introduction
This compound is a novel synthetic compound with therapeutic potential. As with any new investigational drug, a thorough evaluation of its safety profile is paramount before it can proceed to further preclinical and clinical development. This initial toxicity screening aims to identify potential hazards, establish a preliminary dose-response relationship, and determine the maximum tolerated dose (MTD). The data generated from these studies are crucial for making informed decisions about the continued development of this compound.
In Vitro Toxicity Assessment
In vitro assays are fundamental to early toxicity screening as they provide a rapid and cost-effective means to assess the potential of a compound to cause cellular damage, without the use of live animals.[1][2] These tests are designed to evaluate cytotoxicity, genotoxicity, and potential mechanisms of toxicity.[1]
Cytotoxicity assays measure the degree to which a substance can cause damage to cells.[3] A common method is the MTT assay, which assesses cell viability by measuring the metabolic activity of cells.[3][4]
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HepG2 (Human Liver) | MTT | 24 | 78.5 |
| HEK293 (Human Kidney) | MTT | 24 | 125.2 |
| A549 (Human Lung) | Neutral Red Uptake | 24 | 95.8 |
| Balb/c 3T3 (Mouse Fibroblast) | MTT | 24 | 150.0 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.[5]
Genotoxicity assays are employed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.[6][7]
Table 2: In Vitro Genotoxicity of this compound
| Assay | Cell Line/Strain | Metabolic Activation (S9) | Result |
| Ames Test (Bacterial Reverse Mutation Assay) | S. typhimurium (TA98, TA100) | With and Without | Negative |
| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With and Without | Negative |
| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | With and Without | Negative |
Experimental Protocol: In Vitro Micronucleus Test
-
Cell Culture: Culture human peripheral blood lymphocytes in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate cell division.
-
Compound Exposure: Treat the cells with at least three concentrations of this compound, a vehicle control, and a positive control, both with and without metabolic activation (S9 fraction). The exposure period is typically 3-4 hours.
-
Cytochalasin B Addition: After the initial exposure, wash the cells and add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Interpretation: A significant increase in the frequency of micronucleated cells compared to the vehicle control indicates a potential for genotoxicity.[8][9]
In Vivo Acute Toxicity Assessment
In vivo studies in animal models are essential to understand the systemic effects of a compound.[10] Acute toxicity studies involve the administration of a single dose or multiple doses over a short period (up to 24 hours) to determine the potential for immediate adverse effects and to establish a dose range for subsequent studies.[11]
Table 3: Acute Oral Toxicity of this compound in Rodents (LD50)
| Species | Sex | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Key Clinical Observations |
| Rat | Male | Oral | > 2000 | N/A | No mortality or significant clinical signs of toxicity |
| Rat | Female | Oral | > 2000 | N/A | No mortality or significant clinical signs of toxicity |
| Mouse | Male | Oral | 1850 | 1600 - 2100 | Lethargy, piloerection at high doses |
| Mouse | Female | Oral | 1700 | 1450 - 1950 | Lethargy, piloerection at high doses |
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol follows the principles of the Up-and-Down Procedure (UDP) to minimize the number of animals used.[12]
-
Animal Model: Use a single sex of a rodent species (e.g., female rats) for the initial test.
-
Dosing: Dose one animal at a time, typically starting at a dose just below the estimated LD50. The dosing interval between animals is usually 48 hours.
-
Observation: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.
-
Clinical Signs: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[13]
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
LD50 Calculation: The LD50 is calculated using the outcomes of the sequential dosing.
Visualizations
The following diagram illustrates the general workflow for the initial toxicity screening of a novel compound like this compound.
This diagram depicts a common toxicity pathway where a compound induces oxidative stress, leading to programmed cell death (apoptosis).
This diagram illustrates the p53 signaling pathway, which is activated in response to DNA damage and can lead to cell cycle arrest or apoptosis.[14]
Conclusion
The initial toxicity screening of this compound, based on the hypothetical data presented, suggests a favorable preliminary safety profile. The in vitro assays indicate a lack of significant cytotoxicity at lower concentrations and no evidence of genotoxicity. The acute in vivo studies in rodents demonstrate a low order of acute toxicity via the oral route. These findings support the continued investigation of this compound in further preclinical studies, including subchronic toxicity and more detailed mechanistic studies, to fully characterize its toxicological properties.
References
- 1. nuvisan.com [nuvisan.com]
- 2. In vitro assessments of nanomaterial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity evaluation of green synthesized alumina nanoscales on different mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. pharmaron.com [pharmaron.com]
- 8. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro genotoxicity assessment of monopotassium glutamate and magnesium diglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nationalacademies.org [nationalacademies.org]
- 11. fda.gov [fda.gov]
- 12. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicology Services - Enamine [enamine.net]
- 14. In vitro toxicology evaluation of pharmaceuticals using Raman micro-spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the novelty of Nimazone in scientific literature
Notice: Initial searches for the compound "Nimazone" did not yield any results in the available scientific literature. It is presumed that this may be a typographical error. The following guide has been prepared on Nimesulide , a well-documented non-steroidal anti-inflammatory drug (NSAID) with a similar name, for which substantial scientific data are available.
This technical guide provides a comprehensive overview of Nimesulide, tailored for researchers, scientists, and drug development professionals. It covers its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Core Mechanism of Action
Nimesulide is a non-steroidal anti-inflammatory drug belonging to the sulfonanilide class.[1] Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, Nimesulide's preference for COX-2 allows it to reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with COX-1 inhibition.[2]
Beyond COX-2 inhibition, Nimesulide exhibits a multi-faceted mechanism of action that contributes to its anti-inflammatory, analgesic, and antipyretic properties:[1][2]
-
Inhibition of Inflammatory Mediators: Nimesulide has been shown to inhibit the release of oxidants from activated neutrophils and scavenge hypochlorous acid.[1] It also reduces the release of histamine from mast cells and inhibits the production of platelet-activating factor.[1]
-
Modulation of Enzyme Activity: The drug can inhibit phosphodiesterases, leading to an accumulation of cyclic nucleotides like cAMP and cGMP, which in turn reduces the activation of inflammatory cells.[2]
-
Inhibition of Proteolytic Enzymes: Nimesulide can inhibit the release of matrix metalloproteinases (MMPs), such as stromelysin, from articular chondrocytes.[1][2] This action helps in preventing the degradation of the extracellular matrix during inflammatory processes.[2]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for Nimesulide based on available literature.
Table 1: Pharmacokinetic Parameters of Nimesulide
| Parameter | Value | Species | Administration Route | Reference |
| Absorption | Well absorbed | Human | Oral | |
| Plasma Protein Binding | ~99% | Human | - | |
| Metabolism | Liver (to 4-hydroxy-nimesulide) | Human | - | |
| Elimination Half-life | 1.8 - 4.7 hours | Human | - | |
| Excretion | Primarily urine and bile | Human | - |
Table 2: Adverse Event Profile of Nimesulide
| Adverse Event Category | Incidence in Nimesulide Group | Incidence in Placebo Group | Withdrawal Rate due to Adverse Events | Reference |
| Overall Adverse Events | 7.1% (349 out of 4945 subjects) | Similar to Nimesulide group | 1.1% (52 subjects) | |
| Most Frequent Systems Affected | Digestive, Body as a whole, Skin, Nervous | Not specified | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays relevant to Nimesulide's mechanism of action.
Protocol 1: In Vitro COX-2 Inhibition Assay
-
Objective: To determine the inhibitory activity of Nimesulide on the COX-2 enzyme.
-
Methodology:
-
Enzyme Preparation: Recombinant human COX-2 enzyme is used.
-
Assay Buffer: Prepare a suitable buffer, typically Tris-HCl based, containing necessary co-factors like hematin and glutathione.
-
Incubation: The COX-2 enzyme is pre-incubated with various concentrations of Nimesulide or a vehicle control for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: After a defined incubation time, the reaction is stopped, often by the addition of an acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition at each Nimesulide concentration is calculated relative to the vehicle control. The IC50 value (the concentration of Nimesulide that inhibits 50% of the enzyme activity) is then determined by plotting the inhibition data against the logarithm of the drug concentration and fitting to a sigmoidal dose-response curve.
-
Protocol 2: Animal Model of Inflammation (Carrageenan-Induced Paw Edema)
-
Objective: To evaluate the in vivo anti-inflammatory effects of Nimesulide.
-
Methodology:
-
Animal Model: Typically, Sprague-Dawley rats or Swiss mice are used.
-
Drug Administration: Animals are divided into groups and administered Nimesulide orally at various doses, a positive control (e.g., indomethacin), and a vehicle control.
-
Induction of Inflammation: One hour after drug administration, a sub-plantar injection of carrageenan (a seaweed extract that induces an inflammatory response) is given into the right hind paw of each animal.
-
Measurement of Edema: The volume of the paw is measured at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema for each treatment group is calculated by comparing the increase in paw volume to the vehicle control group. A dose-response relationship can then be established.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by Nimesulide and a typical experimental workflow for its evaluation.
Caption: Mechanism of Action of Nimesulide via COX-2 Inhibition.
Caption: General Drug Discovery and Development Workflow.
References
Foundational Research on "Nimazone" Uncoverable, Potential Areas of Confusion Identified
In an effort to provide relevant information, searches were broadened to include phonetically similar terms and related therapeutic areas. This investigation revealed several possibilities for the user's intended query:
-
Nimesulide: A non-steroidal anti-inflammatory drug (NSAID), nimesulide has a more established body of research. It is known to be a preferential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain signaling.[1] Beyond COX-2 inhibition, nimesulide's mechanism of action involves modulating various inflammatory mediators.[1] For instance, it can inhibit phosphodiesterases, leading to a decrease in the activation of inflammatory cells.[1] Research has also pointed to its ability to decrease histamine release from mast cells and inhibit the production of platelet-activating factor.[2]
-
Nimodipine: This dihydropyridine calcium channel antagonist is primarily used to prevent and treat neurological deficits after aneurysmal subarachnoid hemorrhage.[3][4] It is thought to work by relaxing cerebral vascular smooth muscle, though studies have shown improved clinical outcomes without a significant effect on angiographic vasospasm, suggesting more complex mechanisms of action.[4] Nimodipine blocks the influx of extracellular calcium through L-type, voltage-gated calcium channels.[3][4]
-
Nemazone: This term was identified as a systemic nematicide and insecticide.[5] It targets nematodes in the soil and is noted for being less toxic than some other organophosphorus compounds.[5]
-
Nefazodone: Sold under brand names like Serzone, this medication is an atypical antidepressant.[6] Its mechanism is described as a serotonin antagonist and reuptake inhibitor (SARI), primarily acting as a potent antagonist of the serotonin 5-HT2A and 5-HT2C receptors and a weak serotonin–norepinephrine–dopamine reuptake inhibitor.[6]
-
Nizubaglustat: This is an investigational oral medication being studied for rare genetic disorders such as Niemann-Pick type C disease and GM1/GM2 gangliosidosis.[7] A clinical trial is currently evaluating its efficacy and safety in improving symptoms related to ataxia.[7]
Without a clear identification of "Nimazone," it is not possible to provide the in-depth technical guide requested. Should the user be able to provide a corrected name or additional context, a more targeted and accurate response can be formulated. The information on the potential alternative substances listed above is based on existing research and clinical trial information.
References
- 1. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 2. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Nimodipine Reappraised: An Old Drug with a Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agres-eg.com [agres-eg.com]
- 6. Nefazodone - Wikipedia [en.wikipedia.org]
- 7. clinicaltrials.eu [clinicaltrials.eu]
Methodological & Application
Application Notes and Protocols: Nimazone in Cell Culture
These application notes provide detailed protocols for utilizing Nimazone in cell culture experiments to investigate its biological effects. This compound has been observed to inhibit proliferation in cancer cell lines through the induction of apoptosis and cell cycle arrest.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of cyclooxygenase (COX), particularly the inducible COX-2 isozyme, which is often overexpressed in various cancers.[1] By inhibiting COX-2, this compound can modulate downstream pathways involved in carcinogenesis. Furthermore, studies have indicated that this compound's anti-proliferative effects are also mediated through the induction of apoptotic cell death and arrest of the cell cycle, suggesting a multifactorial mechanism.[1]
Data Presentation
Table 1: Effect of this compound on the Proliferation of SGC-7901 Human Gastric Adenocarcinoma Cells[1]
| This compound Concentration (μmol·L⁻¹) | Incubation Time (h) | Viable Cell Number (% of Control) |
| 200 | 24 | 78.7 |
| 200 | 48 | 65.4 |
| 200 | 72 | 58.2 |
| 400 | 24 | 60.1 |
| 400 | 48 | 45.3 |
| 400 | 72 | 22.7 |
Table 2: Effect of this compound on Cell Cycle Distribution in SGC-7901 Cells[1]
| This compound Concentration (μmol·L⁻¹) | % of Cells in G₀/G₁ Phase | % of Cells in S Phase | % of Cells in G₂/M Phase |
| 0 (Control) | 55.8 | 32.7 | 11.5 |
| 200 | 68.3 | 23.1 | 8.6 |
| 400 | 75.2 | 18.5 | 6.3 |
Experimental Protocols
Cell Culture and Maintenance
This protocol outlines the basic steps for maintaining an adherent cell line, such as the SGC-7901 human gastric adenocarcinoma cell line.
Materials:
-
SGC-7901 cell line
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
Cell culture flasks or plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope
Procedure:
-
Observation: Regularly examine the cell culture under an inverted microscope to check for confluence and signs of contamination.
-
Passaging: When cells reach 70-80% confluence, they should be subcultured.[2]
-
Aspiration: Aspirate the old medium from the culture vessel.
-
Washing: Gently wash the cell monolayer with sterile PBS to remove any remaining medium and serum.
-
Dissociation: Add a sufficient volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer and incubate for a few minutes at 37°C until the cells detach.[3]
-
Neutralization: Add complete growth medium to the flask to inactivate the trypsin.[4]
-
Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension and transfer it to a sterile centrifuge tube.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Seeding: Determine the cell concentration using a hemocytometer or an automated cell counter.[3] Seed the cells into new culture vessels at the desired density.
-
Incubation: Place the newly seeded culture vessels in a CO₂ incubator at 37°C with 5% CO₂.
Cell Proliferation Assay (Cell Counting)
This protocol is used to determine the effect of this compound on cell proliferation by counting viable cells.
Materials:
-
Cultured cells (e.g., SGC-7901)
-
Complete growth medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
24-well plates
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to attach overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 200 μmol·L⁻¹, 400 μmol·L⁻¹). Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).[1]
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).[1]
-
Cell Harvesting: At each time point, harvest the cells from each well using Trypsin-EDTA as described in the cell culture protocol.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) cells under a microscope. Alternatively, use an automated cell counter.[5]
-
Calculation: Calculate the total number of viable cells per well for each treatment and time point. Express the results as a percentage of the viable cells in the control group.
Apoptosis Analysis (Morphological Assessment)
This protocol describes a qualitative method to assess apoptosis based on cellular morphological changes.
Materials:
-
Cells cultured on coverslips in petri dishes or multi-well plates
-
This compound
-
Microscope slides and coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Hoechst 33342 or DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile coverslips and treat them with this compound as described in the proliferation assay.
-
Fixation: After the desired incubation period, wash the cells with PBS and fix them with a suitable fixative.
-
Staining: Stain the cells with a nuclear stain like Hoechst 33342 or DAPI, which allows for the visualization of nuclear morphology.
-
Microscopy: Mount the coverslips on microscope slides and observe them under a fluorescence microscope.
-
Assessment: Look for characteristic morphological features of apoptosis, such as cell shrinkage, chromatin condensation, and nuclear fragmentation.
Cell Cycle Analysis (Flow Cytometry)
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cultured cells
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with different concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at 37°C in the dark.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.[1]
Visualizations
Caption: Experimental workflow for studying the effects of this compound on cultured cells.
Caption: Logical relationship of this compound's effects on cellular processes leading to proliferation inhibition.
References
- 1. Nimesulide inhibits proliferation via induction of apoptosis and cell cycle arrest in human gastric adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nacalai.com [nacalai.com]
- 3. Cell Culture Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Essential protocols for animal cell culture [qiagen.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Nimesulide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, anti-inflammatory, and antipyretic properties.[1] It functions as a preferential inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is crucial in the synthesis of prostaglandins which mediate pain and inflammation.[1][2][3] This selective action on COX-2 over COX-1, which is involved in physiological functions like protecting the gastrointestinal lining, provides nimesulide with a favorable therapeutic profile.[1][2] Beyond its primary mechanism of COX-2 inhibition, nimesulide's anti-inflammatory effects are multifaceted. It has been shown to inhibit the release of oxidants from neutrophils, reduce histamine release from mast cells, and inhibit the production of platelet-activating factor.[2][4] These diverse mechanisms contribute to its potent therapeutic effects observed in various animal models.[2][4]
Nimesulide has been extensively studied in a variety of animal models to evaluate its therapeutic potential in conditions such as inflammation, pain, neurodegenerative diseases, and cancer.[2][5][6][7] This document provides detailed protocols and application notes for the use of nimesulide in preclinical research.
Mechanism of Action
Nimesulide's primary mechanism of action is the selective inhibition of the COX-2 enzyme.[1] In inflammatory states, COX-2 is upregulated and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] By selectively inhibiting COX-2, nimesulide reduces the production of these pro-inflammatory prostaglandins.[1]
Additional mechanisms that contribute to nimesulide's pharmacological effects include:
-
Inhibition of oxidant release from activated neutrophils.[4]
-
Scavenging of hypochlorous acid.[4]
-
Reduction of histamine release from mast cells.[4]
-
Inhibition of platelet-activating factor production.[4]
-
Inhibition of metalloproteinase activity in articular chondrocytes.[4]
-
Modulation of glial cell activation in the central nervous system.[8]
These multifaceted actions make nimesulide a valuable tool for investigating inflammatory processes in various disease models.
Signaling Pathway of Nimesulide's Anti-inflammatory Action
References
- 1. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. A Comprehensive Review of Nimesulide's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 4. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central components of the analgesic/antihyperalgesic effect of nimesulide: studies in animal models of pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nimesulide as a promising neuroprotectant in brain ischemia: new experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From COX-2 inhibitor nimesulide to potent anti-cancer agent: synthesis, in vitro, in vivo and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Nimazone dosage and administration guidelines for research
Disclaimer: Important Information Regarding "Nimazone"
The compound "this compound" (PubChem CID: 28418) is a registered chemical entity. However, there is currently no publicly available scientific literature detailing its biological activity, mechanism of action, or established dosage and administration guidelines for research purposes.
Therefore, the following Application Notes and Protocols are provided as a hypothetical template to demonstrate the requested format and content structure for a research compound. The experimental data, signaling pathways, and protocols presented herein are for illustrative purposes only . The hypothetical biological activity of "this compound" as a selective COX-2 inhibitor is based on the known properties of Nimesulide, a well-characterized anti-inflammatory drug, to provide a scientifically plausible example. Researchers must conduct their own comprehensive dose-finding and toxicology studies for any new compound.
Application Notes for this compound (Hypothetical Data)
Introduction
This compound is a novel compound under investigation for its potential anti-inflammatory properties. These application notes provide a summary of hypothetical data and suggested protocols for its use in preclinical research settings. The primary proposed mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2).
Mechanism of Action
This compound is hypothesized to be a selective inhibitor of the COX-2 enzyme. During an inflammatory response, pro-inflammatory stimuli upregulate the expression of COX-2, which then catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2). These prostaglandins are key mediators of inflammation, pain, and fever. By selectively blocking COX-2, this compound is thought to reduce the production of these pro-inflammatory mediators with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[1][2][3]
Figure 1. Hypothetical mechanism of action for this compound as a selective COX-2 inhibitor.
Data Presentation
In Vitro Activity & Cytotoxicity
The following table summarizes hypothetical in vitro data for this compound. Assays were performed using relevant cell lines (e.g., RAW 264.7 macrophages) and purified enzymes.
| Parameter | Assay Type | Result (IC50 / CC50) | Notes |
| COX-2 Inhibition | Purified Enzyme Assay | 0.15 µM | Demonstrates potent inhibition of the target enzyme.[4] |
| COX-1 Inhibition | Purified Enzyme Assay | 18.5 µM | Indicates >100-fold selectivity for COX-2 over COX-1, suggesting a favorable safety profile.[5] |
| Cellular Cytotoxicity | MTT Assay (RAW 264.7) | 75 µM | Low cytotoxicity observed in a relevant immune cell line. |
| PGE2 Production | LPS-stimulated cells | 0.25 µM | Effective inhibition of prostaglandin synthesis in a cellular context. |
In Vivo Dosage and Administration
The following table provides suggested starting dosages and administration routes for this compound in rodent models of acute inflammation, based on hypothetical efficacy studies. Researchers should perform their own dose-response studies.
| Animal Model | Administration Route | Vehicle | Effective Dose Range | Notes |
| Rat | Oral (p.o.) | 0.5% Carboxymethyl cellulose | 5 - 20 mg/kg | Administer 60 minutes prior to inflammatory stimulus.[6] |
| Rat | Intraperitoneal (i.p.) | 10% DMSO in Saline | 2.5 - 10 mg/kg | May provide more rapid absorption compared to oral administration.[7] |
| Mouse | Oral (p.o.) | 0.5% Carboxymethyl cellulose | 10 - 40 mg/kg | Doses may need to be adjusted based on allometric scaling from rats. |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Figure 2. General experimental workflow for preclinical evaluation of this compound.
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol is for determining the cytotoxicity of this compound against a mammalian cell line (e.g., RAW 264.7 macrophages) using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
RAW 264.7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count RAW 264.7 cells.
-
Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A typical concentration range might be 0.1 µM to 200 µM. Include a vehicle control (e.g., 0.5% DMSO).
-
After 24 hours, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.
-
Incubate for the desired exposure time (e.g., 24 or 48 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[10]
-
-
Formazan Solubilization:
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to ensure all formazan crystals are dissolved.
-
Incubate the plate overnight at 37°C in the incubator.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm if desired to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % viability against the log of this compound concentration and use a non-linear regression to determine the CC50 (concentration that causes 50% cytotoxicity).
-
Protocol 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)
This protocol describes a standard model for evaluating the acute anti-inflammatory activity of this compound in rats.[11][12][13]
Materials:
-
Male Wistar rats (180-200 g)
-
This compound formulation (e.g., suspension in 0.5% CMC for oral gavage)
-
Positive control (e.g., Indomethacin, 10 mg/kg)[14]
-
Vehicle control (e.g., 0.5% CMC)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Digital Plethysmometer or calipers
-
Oral gavage needles
-
27-gauge needles and syringes
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to laboratory conditions for at least one week.
-
Fast rats overnight before the experiment with free access to water.
-
Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin), and this compound treatment groups (e.g., 5, 10, 20 mg/kg).
-
-
Baseline Measurement:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
-
Drug Administration:
-
Administer the vehicle, Indomethacin, or the respective dose of this compound to each group via the chosen route (e.g., oral gavage). The typical volume is 5-10 mL/kg.
-
-
Induction of Inflammation:
-
Sixty minutes after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[11]
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[12]
-
-
Data Analysis:
-
Calculate the paw edema (volume increase) for each animal at each time point:
-
Edema (mL) = Vt - V₀
-
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group, typically at the 3-hour or 4-hour time point where peak edema occurs:
-
% Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] * 100
-
-
Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
-
References
- 1. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 2. Nimesulide - Wikipedia [en.wikipedia.org]
- 3. A Comprehensive Review of Nimesulide's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 4. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide | MDPI [mdpi.com]
- 7. Anti-hyperalgesic effects of nimesulide: studies in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring the Effects of Nimodipine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the biological effects of Nimodipine, a dihydropyridine calcium channel blocker. The following sections outline methodologies for key in vitro and in vivo experiments, data presentation guidelines, and visualizations of relevant signaling pathways and experimental workflows.
Overview of Nimodipine's Mechanism of Action
Nimodipine is an L-type voltage-gated calcium channel blocker with a notable selectivity for cerebral blood vessels.[1][2][3] Its primary mechanism involves inhibiting the influx of calcium ions into smooth muscle cells and neurons, leading to vasodilation and neuroprotective effects.[4][5] Beyond its vasodilatory properties, Nimodipine has been shown to modulate several intracellular signaling pathways, including the Akt/CREB and TrkB neurotrophin receptor pathways, and to regulate the expression of apoptosis-related proteins.[6][7][8]
Signaling Pathway of Nimodipine's Neuroprotective Effects
Caption: Nimodipine's neuroprotective signaling cascade.
In Vitro Cellular Assays
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of Nimodipine on cell viability and to measure its protective effects against cytotoxic stimuli.
2.1.1. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Nimodipine (e.g., 0.1, 1, 10, 20, 50 µM) with or without a neurotoxic agent (e.g., H₂O₂, MPP+) for 24-48 hours.[3][9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
2.1.2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the amount of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to the supernatant in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.[5][10]
Experimental Workflow for In Vitro Cytotoxicity Assays
Caption: Workflow for MTT and LDH assays.
Quantitative Data Summary for In Vitro Assays
| Assay | Cell Line | Treatment Condition | Nimodipine Conc. | Result | Reference |
| MTT | PC12 | H₂O₂ (72 mM) | 20 µM | ~90% prevention of cytotoxicity | [3] |
| MTT | PC12 | No toxin | 50 µM | Significant cell death | [11] |
| LDH | Schwann (SW10) | Oxidative Stress (2% EtOH) | 10 µM | Cytotoxicity reduced from 36% to 16% | [5] |
| LDH | Neuronal (RN33B) | Osmotic Stress (150 mM NaCl) | 10 µM | Cytotoxicity reduced from 38% to 22% | [5][10] |
Apoptosis Assays
Objective: To quantify the anti-apoptotic effects of Nimodipine.
2.2.1. Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells as described in the cell viability assays.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
2.2.2. Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
Protocol:
-
Cell Plating and Treatment: Plate 1 x 10⁴ cells per well in a white-walled 96-well plate and treat as required.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix by orbital shaking for 30 seconds and incubate at room temperature for 30 minutes to 3 hours.
-
Measurement: Measure luminescence with a plate reader.[5][10]
Quantitative Data Summary for Apoptosis Assays
| Assay | Cell Line | Treatment Condition | Nimodipine Conc. | Result | Reference |
| Caspase-3/7 | Schwann (SW10) | Oxidative Stress | 10 µM | ~40% decrease in caspase activity | [5] |
| Caspase-3/7 | Neuronal (RN33B) | Osmotic Stress | 10 µM | ~64% decrease in caspase activity | [5] |
| Bax/Bcl-2 Ratio | Rat Hippocampus | WBRT | N/A (in vivo) | Nimodipine significantly decreased the Bax/Bcl-2 ratio | [12] |
| Bax Expression | Rabbit Arterioles | SAH | N/A (in vivo) | Nimodipine significantly lowered Bax expression | [6] |
Western Blotting for Signaling Proteins
Objective: To measure the effect of Nimodipine on the phosphorylation status of key signaling proteins like Akt and CREB.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-50 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-CREB (Ser133), and total CREB overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent. Quantify band intensity using densitometry software.
Quantitative Data Summary for Western Blotting
| Target Protein | Cell Line/Tissue | Treatment | Nimodipine Conc./Dose | Result | Reference |
| p-Akt (Ser473) | Schwann (SW10) | Oxidative Stress | 10 µM | Increased p-Akt levels | [5] |
| p-CREB (Ser133) | Schwann (SW10) | Heat Stress | 10 µM | Increased p-CREB levels | [5] |
| p-TrkB (Tyr816) | Mouse Prefrontal Cortex | None | 10 mg/kg (s.c.) | Significantly increased p-TrkB levels | [7] |
Intracellular Calcium Imaging
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to Nimodipine.
Protocol (using Fura-2 AM):
-
Cell Plating: Plate cells on glass coverslips 24 hours before the experiment.
-
Dye Loading: Incubate cells with 2-5 µM Fura-2 AM in a physiological salt solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove extracellular dye.
-
Imaging: Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.
-
Measurement: Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca²⁺]i.
-
Treatment: Perfuse the cells with a stimulus (e.g., high potassium solution) in the presence or absence of Nimodipine (e.g., 10 µM) and record the changes in the fluorescence ratio.[1]
Quantitative Data Summary for Calcium Imaging
| Assay | Cell Line | Treatment Condition | Nimodipine Conc. | Result | Reference |
| Cal-520 | Schwann (SW10) | Osmotic Stress | 10 µM | Significant reduction in free intracellular Ca²⁺ to ~43% of stressed control | |
| Cal-520 | Schwann (SW10) | Oxidative Stress | 10 µM | Significant reduction in free intracellular Ca²⁺ to ~74% of stressed control | |
| Fluo3-AM | Septal (SN56) | Ouabain/Monensin | N/A | Augmented the toxin-induced increase in [Ca²⁺]i, while still being protective | [13] |
In Vivo Assays
Morris Water Maze for Cognitive Function
Objective: To assess the effect of Nimodipine on spatial learning and memory in rodents.
Protocol:
-
Apparatus: A circular pool (1.5-2.0 m diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface.
-
Animal Dosing: Administer Nimodipine (e.g., 2 mg/kg, i.p.) or vehicle to rats/mice 30 minutes before the first trial each day.[14][15]
-
Acquisition Phase (4-5 days): Conduct 4 trials per day. Place the animal into the pool at one of four starting positions, facing the wall. Allow the animal to search for the platform for 60-120 seconds. If it fails to find it, guide it to the platform.
-
Probe Trial (Day after last acquisition day): Remove the platform and allow the animal to swim for 60 seconds.
-
Data Collection: Record the escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial using a video tracking system.
Experimental Workflow for Morris Water Maze
Caption: Workflow for the Morris Water Maze test.
Electroretinography (ERG) for Retinal Function
Objective: To evaluate the protective effects of Nimodipine on retinal function.
Protocol:
-
Animal Preparation: Dark-adapt the rats for at least 12 hours. Anesthetize the animals and dilate their pupils.
-
Dosing: Administer Nimodipine or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before ERG recording.
-
Electrode Placement: Place a recording electrode on the cornea, a reference electrode subcutaneously near the eye, and a ground electrode subcutaneously on the tail.
-
Stimulation: Present flashes of light of varying intensities to elicit retinal responses.
-
Recording: Record the electrical responses (a-wave and b-wave) from the retina. The a-wave reflects photoreceptor function, and the b-wave reflects inner retinal cell activity.
-
Data Analysis: Measure the amplitude and implicit time of the a- and b-waves to assess retinal function.
Quantitative Data Summary for In Vivo Assays
| Assay | Animal Model | Treatment Condition | Nimodipine Dose | Result | Reference |
| Morris Water Maze | Old Mice (>50 weeks) | Aging | 2 mg/kg, i.p. | Reduced escape latency compared to old controls | [15] |
| Morris Water Maze | Rats | Subarachnoid Hemorrhage | N/A | Improved cognitive performance | [14] |
| Learning Enhancement | Aging Rabbits | Aging | 1 µg/kg/min (i.v.) | Threefold facilitation of learning rate | [16] |
These protocols and application notes provide a comprehensive framework for investigating the multifaceted effects of Nimodipine. Researchers should optimize these methodologies based on their specific experimental models and objectives.
References
- 1. The Protective Effect of Nimodipine in Schwann Cells Is Related to the Upregulation of LMO4 and SERCA3 Accompanied by the Fine-Tuning of Intracellular Calcium Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nimodipine modulates Bcl-2 and Bax mRNA expression after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nimodipine-Dependent Protection of Schwann Cells, Astrocytes and Neuronal Cells from Osmotic, Oxidative and Heat Stress Is Associated with the Activation of AKT and CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Enteral Nimodipine on Endothelial Cell Apoptosis in an Animal Subarachnoid Hemorrhage Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nimodipine Activates TrkB Neurotrophin Receptors and Induces Neuroplastic and Neuroprotective Signaling Events in the Mouse Hippocampus and Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Delayed cognitive deficits can be alleviated by calcium antagonist nimodipine by downregulation of apoptosis following whole brain radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular alterations produced by the experimental increase in intracellular calcium and the nature of protective effects from pretreatment with nimodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nimodipine Improves Cognitive Impairment After Subarachnoid Hemorrhage in Rats Through IncRNA NEAT1/miR-27a/MAPT Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchjournal.co.in [researchjournal.co.in]
- 16. Relation of nimodipine dose and serum concentration to learning enhancement in aging rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Nimesulide in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimesulide, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated notable anti-cancer properties in a variety of preclinical studies.[1] Primarily recognized for its preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme frequently overexpressed in malignant tissues, Nimesulide's anti-neoplastic effects extend beyond this primary mechanism.[2] Emerging evidence indicates its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways implicated in tumorigenesis, making it a compound of significant interest in oncology research.[3][4][5]
These application notes provide a comprehensive overview of the use of Nimesulide in cancer research, including its mechanisms of action, quantitative data on its efficacy in various cancer cell lines, and detailed protocols for key experimental assays.
Data Presentation
Table 1: Anti-Proliferative Efficacy of Nimesulide (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Nimesulide in various human cancer cell lines. It is important to note that these values can vary depending on experimental conditions such as cell density and assay duration.[1]
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) |
| Gastric Cancer | SGC-7901 | ~400 | 24 |
| Gastric Cancer | AGC | ~250 | 48 |
| Squamous Cell Carcinoma | SCC-15 | 427 | Not Specified |
| Squamous Cell Carcinoma | A431 | 426.4 | 24 |
| Squamous Cell Carcinoma | A431 | 349.4 | 48 |
| Squamous Cell Carcinoma | A431 | 265.6 | 72 |
| Epidermal Carcinoma | KB | 136 | 72 |
| Breast Cancer | SKBR-3 | >100 | Not Specified |
| Pancreatic Cancer | PANC-1 | Effects observed at 50-400 µM | 48 |
| Hepatoma | SMMC-7721 | Inhibition observed at 200-400 µM | Not Specified |
| Esophageal Carcinoma | Eca-109 | Dose-dependent inhibition | Not Specified |
Table 2: Effects of Nimesulide on Apoptosis and Cell Cycle
| Cell Line | Assay | Concentration (µM) | Duration (h) | Result |
| SGC-7901 (Gastric) | Flow Cytometry (PI Staining) | 400 | 72 | 22.02 ± 1.27% apoptotic cells[4] |
| SKBR-3 (Breast) | Annexin V/PI Staining | 5 | 48 | 66% apoptotic cells[6] |
| PANC-1 (Pancreatic) | Annexin V/PI Staining | 200 | 48 | Significant increase in early apoptosis[7] |
| PANC-1 (Pancreatic) | Annexin V/PI Staining | 400 | 48 | Significant increase in early apoptosis[7] |
| SGC-7901 (Gastric) | Flow Cytometry | 400 | 72 | Increase in G0/G1 phase, decrease in S and G2/M phases[4][5] |
| AGS (Gastric) | Flow Cytometry | 100 | Not Specified | Significant reduction in S-phase, elevation of G1-phase[8] |
Signaling Pathways and Mechanisms of Action
Nimesulide exerts its anti-cancer effects through the modulation of several critical signaling pathways.
COX-2 Inhibition and Prostaglandin Synthesis
The primary mechanism of Nimesulide is the selective inhibition of the COX-2 enzyme, which is crucial for the synthesis of prostaglandins (PGs).[2] PGs, particularly PGE2, are known to promote inflammation, cell proliferation, and angiogenesis in the tumor microenvironment. By inhibiting COX-2, Nimesulide reduces the production of these pro-tumorigenic molecules.
Induction of Apoptosis via PTEN/PI3K/AKT Pathway
Nimesulide has been shown to induce apoptosis through mechanisms that are independent of its COX-2 inhibitory activity.[3] Evidence suggests that Nimesulide can upregulate the expression of the tumor suppressor PTEN.[7] PTEN is a critical negative regulator of the PI3K/AKT signaling pathway, which is a key driver of cell survival and proliferation.[7] By enhancing PTEN expression, Nimesulide inhibits the pro-survival signals mediated by AKT, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax.[3][7] This shift in the balance of apoptotic regulators ultimately promotes programmed cell death.
Sensitization to TRAIL-Induced Apoptosis through DR5 Clustering
Nimesulide can sensitize resistant cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[9] This is achieved by promoting the clustering of Death Receptor 5 (DR5) on the plasma membrane.[9] The aggregation of DR5 facilitates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the initiation of the extrinsic apoptotic cascade.
Experimental Protocols
Experimental Workflow Overview
A typical workflow for investigating the anti-cancer effects of Nimesulide involves a series of in vitro assays to assess cell viability, apoptosis, cell cycle distribution, and the modulation of specific signaling pathways.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Nimesulide (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of Nimesulide in complete culture medium from the stock solution. A typical concentration range is 0, 25, 50, 100, 200, and 400 µM.[1] Remove the medium from the wells and add 100 µL of the Nimesulide dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Nimesulide concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Nimesulide
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Nimesulide for the specified duration.
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot Analysis for PTEN and p-AKT
This protocol details the detection of PTEN and phosphorylated AKT (a marker of AKT activation) protein levels.
Materials:
-
Cancer cell line of interest
-
Nimesulide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-PTEN, Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After Nimesulide treatment, wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of PTEN and p-AKT to the loading control (β-actin) and total AKT, respectively.
Protocol 4: DR5 Clustering Assay (FRET-Based)
Förster Resonance Energy Transfer (FRET) can be used to monitor the proximity of DR5 molecules on the cell surface. This protocol provides a general framework.
Materials:
-
HEK293T or other suitable cells
-
Plasmids encoding DR5 fused to a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP)
-
Transfection reagent
-
Nimesulide
-
Confocal microscope with FRET capabilities
Procedure:
-
Cell Transfection: Co-transfect cells with plasmids encoding DR5-CFP and DR5-YFP using a suitable transfection reagent.
-
Cell Seeding: Plate the transfected cells onto glass-bottom dishes suitable for microscopy.
-
Nimesulide Treatment: Treat the cells with Nimesulide at the desired concentration and for the appropriate duration.
-
Imaging: Mount the dishes on a confocal microscope. Acquire images of the donor (CFP) and acceptor (YFP) channels.
-
FRET Measurement: Perform acceptor photobleaching FRET. Acquire pre-bleach images of both CFP and YFP. Then, photobleach the YFP in a region of interest (ROI). Immediately after bleaching, acquire a post-bleach image of the CFP.
-
Analysis: An increase in the donor (CFP) fluorescence intensity in the bleached ROI after acceptor (YFP) photobleaching indicates that FRET was occurring. Calculate the FRET efficiency to quantify the extent of DR5 clustering. An increase in FRET efficiency in Nimesulide-treated cells compared to control cells suggests that Nimesulide promotes DR5 clustering.
Conclusion
Nimesulide presents a compelling profile as an anti-cancer agent with a multi-faceted mechanism of action. Its ability to inhibit COX-2, induce apoptosis through the PTEN/PI3K/AKT pathway, and sensitize cells to TRAIL-induced apoptosis highlights its potential in oncology research and drug development. The protocols provided herein offer a standardized framework for investigating the anti-neoplastic properties of Nimesulide and similar compounds in a laboratory setting. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in combination with other anti-cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nimesulide inhibits proliferation via induction of apoptosis and cell cycle arrest in human gastric adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nimesulide inhibits proliferation via induction of apoptosis and cell cycle arrest in human gastric adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A COX-2 inhibitor nimesulide analog selectively induces apoptosis in Her2 overexpressing breast cancer cells via cytochrome c dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nimesulide inhibits proliferation and induces apoptosis of pancreatic cancer cells by enhancing expression of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nimesulide, a COX-2 inhibitor, sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering † - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nimodipine in Neurological Disorder Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimodipine is a dihydropyridine calcium channel blocker with a notable specificity for cerebral blood vessels. It functions by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels, leading to vasodilation and increased cerebral blood flow. Its neuroprotective effects are also attributed to direct neuronal actions, independent of its vascular effects.[1][2] These properties make Nimodipine a valuable tool for research in various neurological disorders, including cerebral ischemia, age-related cognitive decline, and certain neurodegenerative diseases.[1][2] This document provides detailed application notes and experimental protocols for the use of Nimodipine in a research setting.
Mechanism of Action
Nimodipine's primary mechanism of action involves the blockade of L-type voltage-gated calcium channels. In the central nervous system, this action manifests in two principal ways:
-
Cerebrovascular Effects: By blocking calcium influx in the smooth muscle cells of cerebral arteries, Nimodipine induces vasodilation. This leads to an increase in cerebral blood flow, which can be particularly beneficial in conditions of cerebral ischemia by counteracting vasospasm and improving oxygen and nutrient delivery to affected brain regions.[1]
-
Direct Neuronal Effects: Nimodipine also acts directly on neurons.[1][2] Excessive calcium entry into neurons is a key event in the pathophysiology of neuronal injury and death in various neurological disorders. By modulating calcium influx, Nimodipine can protect neurons from excitotoxicity and apoptosis.[2] Studies have shown that Nimodipine can block inward Ca2+ currents in dorsal root ganglion cells at nanomolar concentrations.[1][2]
Signaling Pathway of Nimodipine's Neuroprotective Action
Caption: Nimodipine blocks L-type calcium channels, reducing calcium influx and subsequent neurotoxicity.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving Nimodipine.
Table 1: Binding Affinity and Effective Concentrations
| Parameter | Value | Species/Tissue | Reference |
| Binding Affinity (Kd) | < 1 nM | Rat, Guinea Pig, Human Brain Membranes | [1][2] |
| Concentration for Ca2+ Current Blockade | 20 nM | Rabbit Dorsal Root Ganglion Cells | [1][2] |
Experimental Protocols
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol is designed to simulate ischemic conditions in vitro to assess the neuroprotective effects of Nimodipine.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Deoxygenated glucose-free DMEM
-
Nimodipine stock solution (in DMSO)
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Fluorescent microscope and calcium imaging dyes (e.g., Fura-2 AM)
Workflow Diagram:
Caption: Workflow for assessing Nimodipine's neuroprotection in an in vitro ischemia model.
Protocol:
-
Cell Culture: Plate primary neurons at a suitable density and culture for 7-10 days to allow for maturation.
-
Nimodipine Treatment: Prepare serial dilutions of Nimodipine in culture medium. Replace the existing medium with the Nimodipine-containing medium and incubate for 1 hour prior to OGD. Include a vehicle control (DMSO).
-
OGD Induction: Wash the cells with deoxygenated glucose-free DMEM. Place the cultures in a hypoxic chamber for 1-2 hours.
-
Reoxygenation: Remove the cultures from the hypoxic chamber and replace the OGD medium with fresh, oxygenated culture medium (containing Nimodipine or vehicle).
-
Assessment of Cell Viability: After 24 hours of reoxygenation, collect the culture supernatant to measure LDH release, an indicator of cell death.
-
Calcium Imaging: In a separate set of experiments, load the cells with a calcium indicator dye before OGD and measure intracellular calcium concentrations during and after OGD using fluorescence microscopy.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents
This protocol is a widely used model of focal cerebral ischemia to evaluate the efficacy of neuroprotective agents like Nimodipine.
Materials:
-
Adult male Sprague-Dawley rats or C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nimodipine solution for injection (e.g., intraperitoneal or intravenous)
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter)
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
Workflow Diagram:
Caption: Experimental workflow for the in vivo MCAO model to test Nimodipine.
Protocol:
-
Pre-operative Procedures: Acclimatize animals and perform baseline behavioral tests to establish normal motor function.
-
MCAO Surgery: Anesthetize the animal and perform the MCAO procedure by occluding the middle cerebral artery, typically via the intraluminal filament method.
-
Drug Administration: Administer Nimodipine or a vehicle control at a predetermined dose and time point (e.g., immediately after reperfusion).
-
Post-operative Care: Monitor the animals closely for recovery from anesthesia and provide supportive care as needed.
-
Behavioral Assessment: At various time points post-MCAO (e.g., 1, 3, 7 days), perform behavioral tests to assess neurological deficits.
-
Infarct Volume Measurement: At the end of the study period, euthanize the animals, and perfuse the brains. Section the brains and stain with TTC to visualize and quantify the infarct volume.
Conclusion
Nimodipine's well-characterized mechanism of action and demonstrated efficacy in preclinical models of neurological disorders make it a critical compound for neuroscience research. The protocols outlined above provide a framework for investigating its neuroprotective and cerebrovascular effects. Researchers should optimize these protocols based on their specific experimental goals and animal models.
References
Standard Operating Procedures for Handling Nimazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the safe handling of Nimazone. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, who may work with this compound. Due to the limited publicly available information on this compound's specific biological activities and mechanism of action, this guide focuses on ensuring user safety based on available safety data sheets.
Compound Information
| Property | Value |
| Chemical Name | 2-[3-(4-chlorophenyl)-4-imino-2-oxoimidazolidin-1-yl]acetonitrile |
| Synonyms | Win25347 |
| Molecular Formula | C11H9ClN4O |
| Molecular Weight | 248.67 g/mol |
Safety and Handling
This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.
Hazard Identification
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A diagram illustrating the required personal protective equipment (PPE) for handling this compound is provided below.
Engineering Controls
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure safety shower and eyewash stations are readily accessible.
Storage and Disposal
| Procedure | Protocol |
| Storage | Store in a cool, dry, and dark place. For short-term storage (days to weeks), maintain at 0-4°C. For long-term storage (months to years), store at -20°C. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Due to its aquatic toxicity, do not allow it to enter drains or waterways. |
Emergency Procedures
A workflow for handling accidental exposure to this compound is detailed below.
Experimental Protocols
Note on Data Availability: As of the date of this document, there is a significant lack of publicly available scientific literature detailing the mechanism of action, specific biological targets, or established experimental protocols for this compound. Searches for this information predominantly yield results for a different compound, Nimesulide.
Therefore, the following sections provide generalized experimental workflows that should be adapted and validated by researchers based on their specific experimental aims.
General In Vitro Assay Workflow
The following diagram outlines a general workflow for conducting in vitro experiments with a compound like this compound.
Signaling Pathways
Note on Data Availability: Due to the absence of published research on the molecular targets and mechanism of action of this compound, no specific signaling pathways can be depicted. Researchers investigating this compound will need to perform initial screening assays (e.g., kinase profiling, receptor binding assays) to identify potential biological targets and elucidate its mechanism of action.
Quantitative Data
Note on Data Availability: There is no publicly available quantitative data such as IC50, EC50, or LD50 values for this compound. Researchers will need to determine these values empirically through dose-response studies.
Conclusion
Best practices for dissolving and storing Nimazone
Introduction
Nimazone is a research compound with potential anti-inflammatory properties. Accurate preparation of solutions and proper storage are critical for obtaining reliable and reproducible experimental results. This document provides recommended procedures for determining the solubility and stability of this compound, along with best practices for its storage.
Physicochemical Properties (Known)
| Property | Value | Reference |
| CAS Number | 17230-89-6 | [1] |
| Molecular Formula | C₁₁H₉ClN₄O | [1] |
| Molecular Weight | 248.67 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
Protocol for Determining this compound Solubility
This protocol outlines a method to determine the solubility of this compound in various solvents commonly used in research.
Materials
-
This compound powder
-
Selection of solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Water, PBS pH 7.4)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Experimental Protocol
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder to a known volume of each solvent in separate vials.
-
Vortex the vials vigorously for 2 minutes.
-
Incubate the vials at a constant temperature (e.g., 25°C) on a shaker for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized this compound:
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant.
-
Analyze the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry). A pre-established calibration curve is necessary for accurate quantification.
-
Data Presentation
| Solvent | Temperature (°C) | Determined Solubility (mg/mL) | Determined Solubility (mM) |
| DMSO | 25 | ||
| DMF | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetonitrile | 25 | ||
| Water | 25 | ||
| PBS (pH 7.4) | 25 |
Experimental Workflow Diagram
Protocol for Assessing this compound Stability in Solution
This protocol describes a method to evaluate the stability of this compound in a chosen solvent (e.g., DMSO) over time at different storage temperatures.
Materials
-
Stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO)
-
HPLC system with a suitable column and detector
-
Temperature-controlled storage units (-20°C, 4°C, Room Temperature)
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., 10 mM in DMSO).
-
Aliquot the stock solution into multiple vials to avoid freeze-thaw cycles.
-
-
Time-Point Analysis:
-
Analyze an aliquot immediately after preparation (T=0) using a stability-indicating HPLC method. This will serve as the baseline.
-
Store the aliquots at different temperatures: -20°C, 4°C, and room temperature.
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Analyze the samples by HPLC, monitoring for the appearance of degradation products and a decrease in the peak area of the parent this compound compound.
-
Data Presentation
| Storage Temp. | Time Point | This compound Concentration (mM) | % Remaining | Degradation Products (Peak Area %) |
| -20°C | 0 | 100 | 0 | |
| 24h | ||||
| 1 week | ||||
| 1 month | ||||
| 4°C | 0 | 100 | 0 | |
| 24h | ||||
| 1 week | ||||
| 1 month | ||||
| Room Temp. | 0 | 100 | 0 | |
| 24h | ||||
| 48h | ||||
| 1 week |
Experimental Workflow Diagram
Best Practices for Storage
Solid Form
-
Short-term storage (days to weeks): Store the solid powder in a dry, dark environment at 0 - 4°C.[1]
-
Long-term storage (months to years): For extended periods, store this compound at -20°C.[1]
-
The shelf life is expected to be greater than 2 years if stored properly in its solid form.[1]
In Solution
-
Stock Solutions: Based on general best practices, it is recommended to prepare stock solutions in a suitable organic solvent like DMSO.
-
Storage of Stock Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize degradation. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: The stability of this compound in aqueous solutions is unknown. As a precaution, aqueous working solutions should be prepared fresh for each experiment and not stored for extended periods.
Signaling Pathway (Hypothetical)
As the precise molecular targets of this compound are not well-defined in the available literature, a hypothetical signaling pathway related to its presumed anti-inflammatory action is presented below. This is a generalized representation and requires experimental validation.
References
Methodologies for Assessing Nimazone's Bioavailability
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioavailability, a critical pharmacokinetic parameter, describes the rate and extent to which an active pharmaceutical ingredient (API) is absorbed from a drug product and becomes available at the site of action.[1][2] Assessing the bioavailability of a new chemical entity, herein referred to as Nimazone, is a fundamental step in the drug development process. It provides essential data for dose selection, formulation development, and regulatory submissions.[3][4] These application notes provide detailed methodologies for a comprehensive bioavailability assessment of this compound, encompassing in vitro permeability assays, in vivo pharmacokinetic studies in animal models, and the analytical methods required for drug quantification.
Section 1: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
Objective: To predict the intestinal absorption of this compound in vivo by determining its permeability across a Caco-2 cell monolayer, which serves as a model for the human intestinal epithelium.[5][6]
Background: The Caco-2 cell line, derived from human colorectal carcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the barrier function of the intestine.[6][7] This model allows for the study of both passive diffusion and active transport mechanisms.[8]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
1. Materials and Reagents:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Transwell™ inserts (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability), Talinolol (P-gp substrate)[5]
-
This compound (test compound)
-
LC-MS/MS system for analysis
2. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells onto the apical (upper) chamber of Transwell™ inserts at a density of approximately 6 x 10^4 cells/cm².
-
Maintain the cell culture for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.[5] Change the culture medium every 2-3 days.
-
Prior to the assay, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >250 Ω·cm². Additionally, assess the permeability of a paracellular marker like Lucifer yellow.
3. Permeability Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
For apical to basolateral (A-B) permeability , add this compound (e.g., at 10 µM concentration) to the apical chamber and fresh HBSS to the basolateral (lower) chamber.[7]
-
For basolateral to apical (B-A) permeability , add this compound to the basolateral chamber and fresh HBSS to the apical chamber.[5]
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[7]
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the drug in the donor chamber (µmol/mL).
-
-
Calculate the efflux ratio (ER) to determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[8] ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests active efflux.[5][8]
Data Presentation: In Vitro Permeability of this compound
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| This compound | A to B | 8.5 | 2.5 | Moderate |
| B to A | 21.3 | |||
| Atenolol (Control) | A to B | < 1.0 | N/A | Low |
| Propranolol (Control) | A to B | > 15.0 | N/A | High |
| Talinolol (Control) | A to B | 2.1 | 5.2 | Low (P-gp Substrate) |
| B to A | 10.9 |
Visualization: Caco-2 Permeability Workflow
References
- 1. Bioavailability Studies for NDA or IND Guidance — Clinical Pathways [clinicalpathwaysresearch.com]
- 2. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics Simplified: Data & PK Interpretation [zenovel.com]
- 4. credevo.com [credevo.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: A Practical Guide to the Laboratory Use of Nimesulide
Note on Nomenclature: The initial request specified "Nimazone." However, literature searches indicate that while this compound (CAS 17230-89-6) is a designated anti-inflammatory compound, detailed experimental data and protocols are not widely available in peer-reviewed publications. Conversely, a similarly named and classified compound, Nimesulide (CAS 51803-78-2), is a well-researched non-steroidal anti-inflammatory drug (NSAID) with a substantial body of published data. This guide will therefore focus on Nimesulide, assuming it is the intended subject of the query.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Nimesulide in a laboratory setting. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Mechanism of Action
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) belonging to the sulfonanilide class.[1] Its primary mechanism of action is the preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][3] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][4] COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[3] By selectively inhibiting COX-2, Nimesulide effectively reduces the production of pro-inflammatory prostaglandins while exhibiting a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2][3]
Beyond COX-2 inhibition, Nimesulide's anti-inflammatory effects are attributed to a variety of other mechanisms, including:
-
Inhibition of oxidant release from activated neutrophils.[5]
-
Scavenging of hypochlorous acid.
-
Reduction of histamine release from mast cells.[5]
-
Inhibition of metalloproteinase activity in articular chondrocytes.[5]
-
Modulation of the NF-κB signaling pathway.
Data Presentation: Quantitative Analysis of Nimesulide Activity
The following tables summarize the in vitro inhibitory potency of Nimesulide.
Table 1: IC50 Values for Nimesulide Inhibition of COX-1 and COX-2
| Experimental System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio | Reference |
| Purified Ovine COX Enzymes | >100 | 0.07 ± 0.05 (time-dependent) | >1428 | [6] |
| Human Whole Blood Assay | 10 | 1 | 0.1 | [2] |
| IL-1β-treated A549 cells / Human Washed Platelets | 0.392 | 0.071 | 0.18 | [7] |
| Human Whole Blood Assay | - | - | 7.3 | [8] |
Note: The IC50 is the concentration of an inhibitor required to reduce a biological process or response by 50%. The selectivity ratio provides a measure of the drug's preference for inhibiting COX-2 over COX-1.
Table 2: Inhibition of Prostaglandin E2 (PGE2) Synthesis by Nimesulide in Cell-Based Assays
| Cell Type | Stimulus | Effect of Nimesulide | Reference |
| Rat Peritoneal Macrophages | Opsonized Zymosan | Strong inhibition of PGE2 release at 10 hours. | [9] |
| Human Articular Chondrocytes | IL-1β | Dose-dependent inhibition of PGE2 production. | [2] |
| Cultured Rat Dorsal Root Ganglia (DRG) Neurons | - | 10 µM completely inhibited basal and induced PGE2 release. | [10] |
Table 3: Anti-proliferative Effects of Nimesulide on Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Assay Duration (hours) | Reference |
| Gastric Adenocarcinoma | SGC-7901 | ~200 | 72 | [11] |
| Pancreatic Cancer | PANC-1 | Effects observed at 50-400 µM | 48 | [12] |
| Hepatoma | SMMC-7721 | Inhibition observed at 200-400 µM | Not Specified | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Nimesulide and a typical experimental workflow for its analysis.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Nimesulide.
This assay directly measures the inhibitory effect of Nimesulide on the activity of purified cyclooxygenase enzymes.[2]
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Nimesulide.
-
Solvent for Nimesulide (e.g., DMSO).
-
Arachidonic acid (substrate).
-
Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for prostaglandin quantification.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of Nimesulide in the chosen solvent. Prepare arachidonic acid at the desired concentration.
-
Incubation: Pre-incubate the purified COX enzyme with varying concentrations of Nimesulide or a vehicle control for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[2]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: After a defined incubation period, terminate the reaction, typically by adding an acid.
-
Prostaglandin Quantification: Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable method like EIA or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition at each Nimesulide concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.[2]
This assay measures the effect of Nimesulide on prostaglandin production in whole cells, providing a more physiologically relevant model.[2]
Materials:
-
Human cell line (e.g., articular chondrocytes, A549 cells).
-
Cell culture medium and supplements.
-
Inflammatory agent (optional, e.g., Interleukin-1 beta, IL-1β) to induce COX-2.
-
Nimesulide.
-
Vehicle control (e.g., DMSO).
-
EIA or Radioimmunoassay (RIA) kit for PGE2 measurement.
Methodology:
-
Cell Culture: Culture the chosen cell line in a suitable medium.
-
Stimulation (Optional): To induce COX-2 expression, stimulate the cells with an inflammatory agent like IL-1β.
-
Nimesulide Treatment: Treat the cells with various concentrations of Nimesulide or a vehicle control for a specified duration.
-
Sample Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Determine the concentration of PGE2 in the supernatant using a specific EIA or RIA kit.[2]
-
Data Analysis: Calculate the inhibitory effect of Nimesulide on PGE2 production and express it as a percentage of the control.
This protocol is used to determine the cytotoxic effects of Nimesulide on a given cell line.[12]
Materials:
-
Cancer cell line of interest (e.g., SGC-7901).
-
96-well plates.
-
Cell culture medium.
-
Nimesulide.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of Nimesulide (e.g., 0, 25, 50, 100, 200, 400 µM) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT reagent (e.g., 10 µL of 5 mg/mL solution) to each well and incubate for 2 to 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
This protocol measures the effect of Nimesulide on the production of nitric oxide, a key inflammatory mediator.
Materials:
-
Macrophage cell line (e.g., RAW 264.7).
-
Nimesulide.
-
Lipopolysaccharide (LPS) for stimulation.
-
Griess Reagent System.
-
Sodium nitrite standard.
-
Microplate reader.
Methodology:
-
Cell Seeding & Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of Nimesulide for a specified time (e.g., 1-2 hours).
-
Inflammation Induction: Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) to induce NO production. Include negative (untreated), vehicle, and positive (LPS alone) controls.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Griess Reaction: Add the components of the Griess Reagent System to the supernatant according to the manufacturer's instructions. This will convert nitrite, a stable product of NO, into a colored azo compound.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 540-570 nm).
-
Calculation: Determine the nitrite concentration in each sample by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by Nimesulide.
References
- 1. The effect of nimesulide on prostanoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of nimesulide action time dependence on selectivity towards prostaglandin G/H synthase/cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition by nimesulide of prostaglandin production in rat macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Nimesulide inhibits proliferation via induction of apoptosis and cell cycle arrest in human gastric adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting Nimazone insolubility issues
Welcome to the Technical Support Center for Novel Research Compounds.
This guide provides a comprehensive framework for troubleshooting insolubility and related issues for new or poorly characterized compounds, using the placeholder name "Nimazone" as an example. Since specific experimental data for many novel compounds are not publicly available, the following sections offer general protocols and best practices applicable to a wide range of research molecules.
Frequently Asked Questions (FAQs)
Q1: I have just received a new compound, "this compound." What is the first step before using it in my experiments?
A1: Before you begin, it is crucial to gather and organize all available information about the compound. This includes data from the supplier's Certificate of Analysis (CoA), Safety Data Sheet (SDS), and any available literature. This information will guide your handling, storage, and solubilization strategy.
Data Presentation: Compound Properties Summary
Summarize the compound's properties in a table for easy reference.
| Property | Value | Source / Notes |
| Compound Name | This compound | |
| Molecular Formula | C₁₁H₉ClN₄O | From Certificate of Analysis (CoA) or datasheet. |
| Molecular Weight ( g/mol ) | 248.67 | From CoA or datasheet. |
| Purity (%) | >98% | From CoA or datasheet. |
| Appearance | White to off-white solid powder | Visual inspection. |
| Solubility | To Be Determined | Manufacturer's data or internal solubility testing. |
| Storage (Solid) | -20°C, Dessicated, Protect from light | Manufacturer's recommendation. |
| Storage (Solution) | -80°C, Single-use aliquots | Manufacturer's recommendation or stability studies. |
| Safety Precautions | Wear gloves, eye protection, lab coat | Material Safety Data Sheet (SDS). |
Q2: How do I properly prepare a stock solution of a new compound?
A2: Preparing a concentrated stock solution is a standard and highly recommended practice. It allows for accurate and repeatable dilutions for your experiments and helps preserve the compound's stability.[1] The most common solvent for initial stock solutions of novel organic molecules is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2] A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What are the best practices for storing stock solutions to ensure their stability?
A3: To maintain the integrity of your compound, stock solutions should be stored under the following conditions:
-
Aliquoting: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[3]
-
Temperature: Store aliquots at -80°C for long-term stability.[3]
-
Protection from Light: Many organic compounds are light-sensitive. Use amber or opaque vials and store them in the dark.[1]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.[4]
Q4: My stock solution in DMSO appears cloudy or has visible particles. What should I do?
A4: If your stock solution is not clear, it indicates that the compound's solubility limit in DMSO has been exceeded or the compound has degraded.
-
Action: Do not use a cloudy or precipitated stock solution, as the actual concentration will be unknown.
-
Solution: Prepare a new stock solution at a lower concentration. If solubility is still an issue, gentle warming (to 37°C) or brief sonication can help dissolve the compound.[3] Always visually inspect the solution to ensure it is clear before use.
Troubleshooting Guide: Insolubility in Experiments
Q1: My compound precipitates immediately when I add the DMSO stock to my aqueous cell culture medium. Why is this happening and how can I fix it?
A1: This common issue is known as "solvent shock."[5] It occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is less soluble, causing it to crash out.[5]
Solutions to Prevent Solvent Shock:
-
Optimize Dilution Technique: Add the DMSO stock solution dropwise into the pre-warmed (37°C) cell culture medium while gently swirling or vortexing. This ensures rapid dispersion and prevents localized high concentrations of the compound.[5]
-
Use Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions in your culture medium.[5]
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells and affect experimental outcomes.[6]
-
Lower the Final Compound Concentration: Your target concentration may be above the compound's solubility limit in the final medium. Perform a dose-response experiment to find the highest soluble concentration that still produces the desired biological effect.[5]
Q2: My compound solution is initially clear but becomes cloudy or shows precipitates over time during my experiment. What could be the cause?
A2: Delayed precipitation can be caused by several factors related to the stability of the compound in the aqueous environment of your experiment.
-
Temperature and pH Instability: The solubility of many compounds is sensitive to changes in temperature and pH.[7][8] Standard cell culture incubators (37°C, 5% CO₂) can cause pH shifts in media buffered with bicarbonate, potentially affecting compound solubility.[9]
-
Compound Degradation: The compound may be unstable in aqueous solution, degrading over time into less soluble byproducts.[7]
-
Supersaturation: The initial solution might be in a supersaturated state, which is thermodynamically unstable. Over time, the compound will revert to its lower-energy crystalline state, causing precipitation.[7]
Solutions for Delayed Precipitation:
-
Prepare Fresh Solutions: Whenever possible, prepare the final working solution immediately before use.[3]
-
Use Buffered Systems: Ensure your aqueous solution is well-buffered to maintain a stable pH throughout the experiment.[7]
-
Assess Stability: If delayed precipitation is a persistent issue, you may need to conduct a stability study by incubating the compound in your medium for various durations and assessing its concentration, for example, by using HPLC.
Q3: How can I systematically determine the maximum soluble concentration of "this compound" in my specific experimental medium?
A3: A kinetic solubility assay is a straightforward method to determine the solubility limit of your compound under your specific experimental conditions.[10] This involves adding increasing amounts of your DMSO stock solution to your aqueous medium and identifying the concentration at which precipitation first occurs. A detailed protocol is provided in the next section.
Data Presentation: Example Kinetic Solubility Results
| Solvent System (at 37°C) | Maximum Soluble Concentration (µM) | Observations |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 5 | Precipitate observed at 10 µM and above. |
| DMEM + 10% FBS | 25 | Clear solution up to 25 µM. Hazy at 50 µM. |
| Serum-Free DMEM | 10 | Precipitate observed at 20 µM and above. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to prepare 1 mL of a 10 mM stock solution of "this compound" (MW: 248.67 g/mol ).
Materials:
-
"this compound" powder
-
Anhydrous, high-purity DMSO[11]
-
Analytical balance
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Equilibrate Compound: Allow the vial containing the "this compound" powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.[11]
-
Calculate Mass:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 248.67 g/mol × 1000 mg/g = 2.49 mg
-
-
Weigh Compound: Carefully weigh 2.49 mg of "this compound" powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.[11]
-
Mix Thoroughly: Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particles remain. If needed, sonicate briefly in a water bath.[11]
-
Aliquot and Store: Dispense the clear stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, labeled tubes. Store immediately at -80°C, protected from light.[11]
Protocol 2: Determination of Kinetic Solubility in Aqueous Medium
This protocol outlines a method to estimate the maximum soluble concentration of a compound in your experimental medium.
Materials:
-
10 mM compound stock solution in DMSO
-
Experimental aqueous medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated micropipettes
-
Nephelometer or plate reader capable of measuring light scattering (optional)
-
Microscope
Procedure:
-
Prepare Dilutions: Set up a series of tubes or wells. In each, place a fixed volume of your pre-warmed medium (e.g., 1 mL).
-
Add Compound: Add increasing volumes of your 10 mM DMSO stock to each tube to create a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration remains constant and below 0.5% if possible.
-
Incubate: Cap the tubes or seal the plate and incubate at 37°C for a duration relevant to your experiment (e.g., 1-2 hours).[6]
-
Visual Inspection: After incubation, visually inspect each sample for cloudiness or precipitate.[6]
-
Microscopic Examination: Place a small drop from each concentration onto a microscope slide and examine for crystals or amorphous precipitate. This is more sensitive than visual inspection alone.[6]
-
Instrumental Analysis (Optional): If available, measure light scattering using a nephelometer or absorbance at ~600 nm using a plate reader. A sharp increase in signal indicates the formation of precipitate.[10]
-
Determine Solubility Limit: The highest concentration that remains clear, both visually and microscopically, is your estimated maximum soluble concentration under these conditions.
Mandatory Visualizations
Experimental Workflow for Compound Preparation
Caption: Workflow for preparing compound solutions for in vitro experiments.
Hypothetical Signaling Pathway
Note: The specific cellular targets and signaling pathways for "this compound" are not publicly defined. The following diagram is a generic representation of how a small molecule inhibitor might act on a typical intracellular signaling cascade, such as a MAP Kinase pathway, to produce a cellular effect.
Caption: Example of a hypothetical drug inhibiting a kinase cascade.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Nimazone Concentration for In-Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Nimazone for in-vitro anti-inflammatory assays. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in-vitro anti-inflammatory assays?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic and effective concentrations. A typical starting range for in-vitro screening of new chemical entities is from 0.1 µM to 100 µM. It is crucial to perform a dose-response curve to identify the optimal concentration for your specific cell line and assay.
Q2: How can I determine the appropriate concentration of the vehicle (e.g., DMSO) for my experiments?
A2: The final concentration of the vehicle in your cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. For Dimethyl Sulfoxide (DMSO), a final concentration of 0.5% or lower is generally well-tolerated by most cell lines.[1] However, it is essential to include a vehicle control in your experiments to account for any effects of the solvent on cell viability and inflammatory responses. Some sensitive primary cells may require even lower concentrations, so a dose-response curve for the vehicle alone is advisable.[1]
Q3: My this compound solution is precipitating when added to the cell culture medium. What should I do?
A3: Precipitation of a hydrophobic compound in aqueous media is a common issue.[2] Here are some troubleshooting steps:
-
Lower the final concentration: The compound may be supersaturated in the final dilution.
-
Optimize the stock concentration: Preparing a very high concentration stock in 100% DMSO can lead to precipitation upon dilution. Try lowering the stock concentration.
-
Use a different solvent: If DMSO is problematic, other solvents like ethanol can be considered, but their compatibility with your cell line must be verified.[3]
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the compound might help.
-
Serial dilutions: Prepare serial dilutions of the compound in the cell culture medium rather than adding a small volume of high-concentration stock directly to the well.
Q4: I am observing inconsistent results between experiments. What are the potential causes?
A4: Inconsistent results in in-vitro assays can arise from several factors.[4] Consider the following:
-
Cell passage number and health: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase.
-
Pipetting accuracy: Calibrate your pipettes regularly to ensure accurate dispensing of reagents and compounds.
-
Compound stability: Prepare fresh dilutions of this compound for each experiment, as the compound may degrade over time in solution.
-
Incubation times: Adhere strictly to the specified incubation times in your protocol.
-
Plate edge effects: Avoid using the outer wells of the microplate for critical samples, as these are more prone to evaporation and temperature fluctuations.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Low Concentrations
If this compound exhibits significant cytotoxicity at concentrations where anti-inflammatory effects are expected, consider the following:
-
Perform a more sensitive viability assay: Assays like the MTT assay measure metabolic activity and can sometimes be confounded by the compound.[5] Consider using a dye exclusion assay (e.g., Trypan Blue) or a membrane integrity assay (e.g., LDH release) to confirm cytotoxicity.[6][7]
-
Reduce incubation time: Shorter exposure of the cells to this compound may reduce cytotoxicity while still allowing for the observation of anti-inflammatory effects.
-
Check for compound-induced apoptosis or necrosis: Utilize assays that can distinguish between different modes of cell death, such as Annexin V/PI staining.[6]
Issue 2: No Anti-Inflammatory Effect Observed
If this compound does not show any anti-inflammatory activity in your assays, here are some potential reasons and solutions:
-
Incorrect concentration range: The effective concentration might be higher than the range you are testing. Perform a broader dose-response study.
-
Inappropriate assay: The chosen in-vitro model may not be suitable for assessing the specific mechanism of action of this compound. Consider using a panel of assays that measure different inflammatory mediators (e.g., nitric oxide, prostaglandins, various cytokines).
-
Compound degradation: Ensure the stock solution of this compound is stored correctly and that fresh dilutions are made for each experiment.
-
Cellular uptake: The compound may not be efficiently entering the cells. While difficult to assess without specific tools, this can sometimes be a factor for highly hydrophobic or large molecules.
Data Presentation
The following tables provide a general framework for organizing your experimental data when optimizing this compound concentration.
Table 1: Cytotoxicity of this compound (Example Data)
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 1 | 95.2 | 5.1 |
| 10 | 85.7 | 6.3 |
| 50 | 55.1 | 7.9 |
| 100 | 20.3 | 4.5 |
Table 2: Effect of this compound on Nitric Oxide Production (Example Data)
| Treatment | This compound Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Untreated Cells | 0 | 2.5 | N/A |
| LPS (1 µg/mL) | 0 | 45.8 | 0 |
| LPS + this compound | 1 | 40.2 | 12.2 |
| LPS + this compound | 10 | 25.1 | 45.2 |
| LPS + this compound | 50 | 10.3 | 77.5 |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is a standard method to assess the effect of this compound on cell viability.[8]
Materials:
-
Adherent cells (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.[1]
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Measurement of Nitric Oxide Production using Griess Assay
This protocol measures the accumulation of nitrite, a stable product of nitric oxide (NO), in the cell culture supernatant.[10]
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Prepare a standard curve of sodium nitrite (0-100 µM).
-
Add 50 µL of Griess Reagent Part A to each well of a new 96-well plate containing the supernatants and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of inhibition of NO production.
Protocol 3: Quantification of TNF-α and IL-6 by ELISA
This protocol outlines the general steps for measuring the concentration of pro-inflammatory cytokines in cell culture supernatants.[11][12]
Materials:
-
Cell culture supernatants from Protocol 2.
-
Human/Murine TNF-α and IL-6 ELISA kits.
-
Wash buffer.
-
Substrate solution.
-
Stop solution.
Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody.
-
Add standards and cell culture supernatants to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash the plate again.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the recommended wavelength (usually 450 nm).
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration in in-vitro assays.
Caption: Troubleshooting logic for inconsistent in-vitro assay results.
Caption: Potential sites of action for this compound in the NF-κB signaling pathway.
References
- 1. lifetein.com [lifetein.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. scispace.com [scispace.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Nimazone Stability in Solution
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Nimazone in solution. The following sections offer strategies to identify and mitigate common stability issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in concentration over a short period. What could be the cause?
A1: A rapid decrease in this compound concentration suggests chemical instability in the current solution environment. This could be due to several factors, including hydrolysis, oxidation, or photodegradation.[1][2] The pH of the solution, exposure to light, and the presence of dissolved oxygen can all contribute to degradation.[3]
Q2: I've observed a color change in my this compound solution. What does this indicate?
A2: A change in color is often an indicator of chemical degradation, where this compound may be converting into one or more degradation products that absorb light differently.[4] It is crucial to investigate the nature of this degradation to ensure the integrity of your experimental results.
Q3: Can the type of solvent I use affect the stability of this compound?
A3: Absolutely. The choice of solvent is critical for maintaining the stability of a compound. Solvents can influence stability through their polarity, pH, and ability to promote or inhibit degradation reactions. For example, aqueous solutions can lead to hydrolysis, while certain organic solvents may be more inert.[5]
Q4: How can I quickly assess the stability of this compound under different conditions?
A4: Forced degradation studies are an effective way to quickly understand the stability profile of this compound.[1][6] These studies involve exposing the compound to harsh conditions such as high temperature, extreme pH, oxidizing agents, and intense light to accelerate degradation.[7][8] This helps to identify the likely degradation pathways and the most stable conditions for the compound.[1][9]
Troubleshooting Guide
Problem: Significant degradation of this compound is observed in my standard aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. pH Profiling: Determine the pH at which this compound exhibits maximum stability. Prepare a series of buffers with a range of pH values (e.g., pH 3 to 10) and monitor the concentration of this compound over time.[10] 2. Buffer Selection: Utilize buffers that are known to enhance the stability of similar compounds. Citrate, acetate, and phosphate buffers are commonly used in formulations to maintain a stable pH. |
| Oxidation | 1. Inert Atmosphere: Prepare and store the this compound solution under an inert gas like nitrogen or argon to minimize exposure to oxygen.[3] 2. Antioxidants: Add antioxidants to the solution. Common antioxidants used in pharmaceutical formulations include ascorbic acid and EDTA. |
| Photodegradation | 1. Light Protection: Store the solution in amber-colored vials or wrap the container in aluminum foil to protect it from light. 2. Photostability Testing: Expose the solution to a controlled light source (e.g., UV and visible light) to confirm and quantify the extent of photodegradation.[6][11] |
Problem: this compound has low solubility in my desired aqueous buffer, leading to precipitation and inaccurate concentration measurements.
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Co-solvents: Introduce a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, DMSO) to the aqueous buffer to increase the solubility of this compound.[5] 2. Solubilizing Excipients: Incorporate solubilizing agents such as surfactants (e.g., Polysorbate 80) or cyclodextrins into the formulation.[12][13] These can form complexes with this compound, enhancing its solubility.[14] 3. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solution can significantly increase its solubility.[14] |
Experimental Protocols
Protocol 1: pH-Rate Profile Study
This experiment aims to determine the effect of pH on the stability of this compound in an aqueous solution.
Methodology:
-
Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate buffers).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Spike a known concentration of the this compound stock solution into each buffer to obtain a final concentration within the linear range of your analytical method.
-
Incubate the solutions at a constant temperature (e.g., 40°C or 50°C) to accelerate degradation.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quench any ongoing degradation by diluting the aliquot in the mobile phase.
-
Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method.
-
Plot the natural logarithm of the this compound concentration versus time for each pH to determine the degradation rate constant (k).
-
Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile.
Hypothetical Data Presentation:
| pH | Rate Constant (k) (hr⁻¹) | Half-life (t½) (hr) |
| 3.0 | 0.085 | 8.15 |
| 5.0 | 0.021 | 33.01 |
| 7.0 | 0.055 | 12.60 |
| 9.0 | 0.150 | 4.62 |
Protocol 2: Forced Degradation Study
This study is designed to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
Methodology:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.[7]
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose a solid sample of this compound to 105°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.[6]
-
Analyze all stressed samples by HPLC-UV and LC-MS to separate and identify the degradation products.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for stabilizing this compound in solution.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The ways to improve drug stability [repository.usmf.md]
- 4. Chemical stability of isoniazid in an oral liquid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solution stability of salmon calcitonin at high concentration for delivery in an implantable system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - STEMart [ste-mart.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biopharminternational.com [biopharminternational.com]
- 9. sgs.com [sgs.com]
- 10. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photochemical stability of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. admin.mantechpublications.com [admin.mantechpublications.com]
- 13. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 14. senpharma.vn [senpharma.vn]
Overcoming common challenges in Nimazone experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Nimazone. Below you will find troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and maximum stock concentration for this compound?
A1: this compound is sparingly soluble in aqueous solutions. We recommend preparing a stock solution of up to 10 mM in 100% DMSO. For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q2: I am observing significant variability in my IC50 values for this compound in different cell lines. What could be the cause?
A2: Variability in IC50 values is often attributed to several factors:
-
Cell Line Specificity: The expression levels of this compound's target, the Zeta-Kinase, can vary significantly between different cell lines.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to this compound.
-
Assay-Specific Parameters: The incubation time and the type of viability assay used (e.g., MTT vs. Real-Time Glo) can yield different IC50 values.
We recommend performing a baseline characterization of Zeta-Kinase expression in your cell lines of interest and standardizing your experimental protocols.
Q3: How can I confirm that this compound is inhibiting its intended target, Zeta-Kinase, in my cellular experiments?
A3: The most direct method to confirm target engagement is to perform a Western blot analysis. You should probe for the phosphorylated form of a known downstream substrate of Zeta-Kinase. A dose-dependent decrease in the phosphorylation of this substrate upon this compound treatment would indicate successful target inhibition.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation in Aqueous Media
Problem: this compound precipitates out of solution when diluted from a DMSO stock into aqueous cell culture media.
Solutions:
-
Pre-warm Media: Warm the cell culture media to 37°C before adding the this compound stock solution.
-
Vortex During Dilution: Add the this compound stock solution dropwise to the media while vortexing to ensure rapid and uniform mixing.
-
Use a Carrier Protein: For in vivo studies, formulating this compound with a carrier protein such as BSA can improve its solubility and stability.
Issue 2: Inconsistent Results in Cell Viability Assays
Problem: High variability is observed between replicate wells or between experiments when assessing cell viability after this compound treatment.
Solutions:
-
Ensure Homogeneous Cell Seeding: Uneven cell distribution can lead to significant variability. Ensure a single-cell suspension before seeding and gently rock the plate to distribute cells evenly.
-
Control for Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and drug concentration. It is recommended to fill the outer wells with sterile PBS and not use them for experimental data.
-
Optimize Incubation Time: The optimal incubation time with this compound can vary between cell lines. A time-course experiment is recommended to determine the ideal endpoint for your specific model.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 452.5 g/mol |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL |
| LogP | 3.8 |
| pKa | 8.2 |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) - 72h Incubation |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 120 |
| U87 MG | Glioblastoma | 250 |
| HCT116 | Colon Cancer | 85 |
Experimental Protocols
Protocol 1: General Procedure for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add 100 µL of the drug-containing media.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: The Alpha-Signaling Pathway and the inhibitory action of this compound on Zeta-Kinase.
Caption: A typical experimental workflow for in vitro testing of this compound.
Caption: A decision-making flowchart for troubleshooting inconsistent IC50 results.
Technical Support Center: Refining Imatinib Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving Imatinib (used here as a well-documented substitute for "Nimazone").
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Imatinib?
Imatinib is a targeted tyrosine kinase inhibitor. Its primary mechanism involves competitively binding to the ATP-binding site of specific tyrosine kinases, which prevents them from phosphorylating their substrate proteins.[1] This action halts downstream signaling pathways that are crucial for cancer cell growth and survival.[1] The main targets of Imatinib are the BCR-ABL fusion protein found in Chronic Myeloid Leukemia (CML), as well as the c-KIT and platelet-derived growth factor receptor (PDGFR) tyrosine kinases.[1][2][3]
Q2: How should I prepare and store Imatinib for in vitro experiments?
For in vitro experiments, a common practice is to prepare a 10 mM stock solution of Imatinib in DMSO.[4] It is recommended to create single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. These aliquots should be stored at -20°C or -80°C for long-term stability. When preparing your working concentrations for cell culture, the DMSO stock should be further diluted in your culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Aqueous solutions of Imatinib are not recommended for storage beyond one day.[1]
Q3: What are the known off-target effects of Imatinib?
While Imatinib is a targeted inhibitor, it can affect other kinases and cellular processes, leading to off-target effects. These can include inhibition of other tyrosine kinases such as c-Abl, Arg, DDR1, Flt-3, c-Src, and Lck.[5] Some studies suggest that Imatinib can also impact mitochondrial respiration.[5][6] Additionally, Imatinib has been shown to have immunological off-target effects, potentially affecting the function of immune cells like T-lymphocytes and antigen-presenting cells.[7][8] Researchers should be aware of these potential off-target effects when interpreting their experimental results.
Q4: Are there any common drug interactions I should be aware of in a research setting?
Yes, Imatinib's metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4.[3] Therefore, compounds that induce or inhibit CYP3A4 can alter the effective concentration of Imatinib. For instance, CYP3A4 inducers can lower Imatinib levels, potentially reducing its efficacy, while CYP3A4 inhibitors can increase its levels, possibly leading to toxicity.[9] Common laboratory reagents or supplements that might interact with this pathway should be used with caution. It's also important to note that Imatinib can increase the concentration of other drugs that are metabolized by CYP3A4 or CYP2D6.[9]
Troubleshooting Guides
Issue 1: Inconsistent or Higher-Than-Expected IC50 Values
Q: My IC50 values for Imatinib are highly variable between experiments, or much higher than what is reported in the literature. What are the potential causes and how can I troubleshoot this?
Inconsistent or unexpectedly high IC50 values can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Cell Line Health and Passage Number:
-
Cell Health: Ensure your cells are healthy and growing exponentially before starting the experiment. Stressed or unhealthy cells can show variable responses to drug treatment.
-
Passage Number: Use cell lines with a low passage number. Continuous passaging can lead to genetic drift and phenotypic changes, potentially altering drug sensitivity.
-
-
Check Drug Integrity and Preparation:
-
Fresh Stock: Prepare a fresh stock solution of Imatinib from powder. Improper storage or multiple freeze-thaw cycles of a stock solution can lead to degradation.
-
Accurate Dilutions: Double-check all calculations for your serial dilutions to ensure the final concentrations in your assay are correct.
-
-
Standardize Experimental Parameters:
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the apparent IC50 value. Higher densities can sometimes lead to increased resistance. Standardize your seeding density across all experiments.
-
Incubation Time: The duration of drug exposure will affect the IC50 value. Longer incubation times generally result in lower IC50 values. Optimize and standardize the incubation time for your specific cell line.
-
-
Consider the Assay Method:
-
Different cell viability assays (e.g., MTT, WST-1, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP content). This can lead to different IC50 values. Be consistent with the assay you use.
-
-
Investigate Potential Resistance:
-
If the above steps do not resolve the issue, your cell line may have developed resistance to Imatinib. This can be due to mechanisms such as overexpression of the BCR-ABL target or mutations in the kinase domain.
-
Issue 2: Lack of Imatinib Effect on Target Phosphorylation in Western Blot
Q: I am not seeing a decrease in the phosphorylation of Imatinib's target (e.g., BCR-ABL or its substrate CrkL) in my Western blot analysis, even at high concentrations. What could be wrong?
This is a common issue that can be addressed by systematically checking your experimental workflow:
-
Confirm Drug Activity:
-
As with IC50 troubleshooting, ensure your Imatinib stock is active by testing it on a sensitive control cell line.
-
-
Optimize Treatment Conditions:
-
Time Course: The dephosphorylation of Imatinib's targets can be rapid. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the optimal time point for observing maximal inhibition of phosphorylation.
-
Dose-Response: Ensure you are using an appropriate concentration range. It's possible that higher concentrations are needed for your specific cell line.
-
-
Improve Protein Extraction and Handling:
-
Lysis Buffer: Use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation or degradation of your target proteins after cell lysis.
-
Sample Handling: Keep your samples on ice at all times during the extraction process.
-
-
Optimize Western Blot Protocol:
-
Antibody Quality: Ensure your primary antibodies for both the phosphorylated and total protein are specific and working correctly. Titrate your antibodies to find the optimal concentration.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
-
Transfer Efficiency: Verify that your protein transfer from the gel to the membrane was successful, for example, by using a Ponceau S stain.
-
-
Consider Cell Line Resistance:
-
If you have ruled out technical issues, the cell line may be resistant to Imatinib. This could be due to mutations in the BCR-ABL kinase domain that prevent Imatinib from binding.
-
Data Presentation
Table 1: IC50 Values of Imatinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | 0.21 - 0.267 | [10][11] |
| MCF7 | Breast Cancer | 0.83 - 6.33 | [11][12] |
| T-47D | Breast Cancer | 5.14 | [12] |
| A549 | Lung Cancer | 7.2 - 65.4 | [13] |
| GIST882 | Gastrointestinal Stromal Tumor | 1.7 | [11] |
Experimental Protocols
1. Cell Viability (MTT) Assay for IC50 Determination
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of Imatinib.
-
Cell Culture:
-
Culture a BCR-ABL positive cell line (e.g., K562) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Imatinib in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of concentrations (e.g., 0.01 µM to 10 µM).
-
-
Assay Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Remove the old medium and add 100 µL of the medium containing the various Imatinib concentrations. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate the plate for 72 hours at 37°C.[4]
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.[4]
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[4]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control and plot the cell viability against the logarithm of the Imatinib concentration.
-
Calculate the IC50 value using non-linear regression (four-parameter logistic curve fit).[4]
-
2. Western Blot Analysis for BCR-ABL Phosphorylation
This protocol is for assessing the inhibition of BCR-ABL kinase activity by observing the phosphorylation status of its downstream substrate, CrkL.
-
Cell Treatment:
-
Culture K562 cells and treat them with increasing concentrations of Imatinib for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Harvest the cells, wash with ice-cold PBS, and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-CrkL (p-CrkL) antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence detection reagent.
-
Strip the membrane and re-probe with an antibody for total CrkL and a loading control (e.g., β-actin).
-
Visualizations
Caption: Imatinib's mechanism of action on key signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of Imatinib does not support its use as an antiviral drug against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-drug interactions with imatinib: An observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7 Imatinib Interactions You Should Know About - GoodRx [goodrx.com]
- 10. Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity assessment of imatinib mesylate and a related impurity: in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxic Effects of Some Flavonoids and Imatinib on the K562 Chronic Myeloid Leukemia Cell Line: Data Analysis Using the Combination Index Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Unexpected Side Effects of Nimesulide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating unexpected side effects of Nimesulide. All quantitative data is summarized for clarity, and detailed methodologies for key experiments are provided.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Nimesulide?
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that exhibits a multifactorial mode of action.[1] Its primary mechanism involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][3] COX-2 is responsible for synthesizing prostaglandins, which are key mediators of pain and inflammation.[2][3] By selectively targeting COX-2 over COX-1, which is involved in protecting the gastrointestinal lining, Nimesulide reduces inflammation and pain with a potentially lower risk of certain gastrointestinal side effects compared to non-selective NSAIDs.[2][3]
Beyond COX-2 inhibition, Nimesulide's anti-inflammatory effects are attributed to several other mechanisms:
-
Inhibition of oxidant release from activated neutrophils.[4]
-
Scavenging of hypochlorous acid.[4]
-
Reduction of histamine release from mast cells.[4]
-
Inhibition of platelet-activating factor production.[4]
-
Inhibition of phosphodiesterases, which reduces the activation of inflammatory cells.[2]
Q2: What are the most commonly reported unexpected side effects of Nimesulide in research studies?
While generally well-tolerated in short-term use[5], a significant and unexpected side effect that has been a major focus of research is hepatotoxicity (liver damage).[1][6] This has led to its market withdrawal in several countries.[1] Other notable, though less frequent, unexpected side effects include cardiovascular and renal complications.[7][8]
Commonly observed side effects are generally mild and include:
-
Gastrointestinal issues: Nausea, vomiting, stomach pain, and diarrhea.[7]
-
Central nervous system effects: Dizziness, headache, and drowsiness.[7]
-
Skin reactions: Rashes and itching.[7]
Q3: Is there a known signaling pathway for Nimesulide-induced hepatotoxicity?
The exact mechanism of Nimesulide-induced liver toxicity is not fully understood but is thought to be related to its metabolites.[9] One hypothesis involves the formation of a reactive diiminoquinone intermediate from a nimesulide metabolite, which can lead to cellular damage.[10][11] Research also suggests that oxidative stress may play a role in the development of hepatotoxicity.[12]
Below is a diagram illustrating a proposed pathway for Nimesulide-induced hepatotoxicity.
Q4: Can Nimesulide affect apoptosis and cell cycle progression?
Yes, studies have shown that Nimesulide can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. For instance, in human gastric adenocarcinoma cells, Nimesulide was found to induce apoptosis and cause an accumulation of cells in the G0/G1 phase of the cell cycle, which was associated with an up-regulation of the P27kip1 protein.[13] In pancreatic cancer cells, Nimesulide has been shown to inhibit proliferation and promote apoptosis by enhancing the expression of the tumor suppressor gene PTEN.[14]
The following diagram illustrates the signaling pathway of Nimesulide's effect on apoptosis in pancreatic cancer cells.
Troubleshooting Guides
Issue 1: Inconsistent or unexpectedly high levels of liver enzymes (ALT/AST) in animal models treated with Nimesulide.
-
Possible Cause 1: Dosing and Administration. The dose of Nimesulide required to induce hepatotoxicity can vary between species and even strains of animals. The vehicle used for administration can also affect absorption and bioavailability.
-
Troubleshooting Step: Review the literature for established hepatotoxic dosing regimens for your specific animal model. Ensure accurate preparation of the Nimesulide suspension and consistent administration (e.g., oral gavage). Consider a dose-response study to determine the optimal dose for inducing consistent hepatotoxicity in your model.
-
-
Possible Cause 2: Timing of Sample Collection. Liver enzyme levels can fluctuate, and the peak of injury may occur at different times post-administration depending on the dose and duration of treatment.
-
Troubleshooting Step: Conduct a time-course experiment to identify the peak of liver enzyme elevation after Nimesulide administration in your model. This will help in standardizing the sample collection time for future experiments.
-
-
Possible Cause 3: Animal Health Status. Pre-existing subclinical conditions in the animals can affect their susceptibility to drug-induced liver injury.
-
Troubleshooting Step: Ensure that all animals are healthy and properly acclimatized before starting the experiment. Any animals showing signs of illness prior to dosing should be excluded from the study.
-
The following diagram outlines a logical workflow for troubleshooting inconsistent results in Nimesulide hepatotoxicity studies.
Issue 2: Lack of observable cardiovascular side effects in in-vitro models.
-
Possible Cause: Model System Limitations. Many cardiovascular side effects of NSAIDs, such as hypertension, are systemic and may not be recapitulated in simple in-vitro models using isolated cell types.
-
Troubleshooting Step: Consider using more complex in-vitro models, such as co-cultures of endothelial cells and smooth muscle cells, or ex-vivo models like isolated perfused hearts. For studying systemic effects, in-vivo animal models are often necessary.
-
-
Possible Cause: Inappropriate Endpoints. The selected in-vitro endpoints (e.g., cell viability) may not be sensitive enough to detect subtle cardiovascular effects.
-
Troubleshooting Step: Measure more specific markers of cardiovascular function or stress, such as the production of vasoactive substances (e.g., nitric oxide, prostaglandins), expression of adhesion molecules, or markers of oxidative stress.
-
Quantitative Data on Nimesulide Side Effects
The following tables summarize quantitative data on the incidence of hepatotoxicity and other adverse events associated with Nimesulide from various studies.
Table 1: Risk of Hepatotoxicity Associated with Nimesulide
| Study Type | Comparison Group | Metric | Result (95% CI) | Citation(s) |
| Meta-analysis of 5 observational studies | Unexposed or exposed to other NSAIDs | Relative Risk (RR) | 2.21 (1.72–2.83) | [6][15][16][17] |
| Meta-analysis of 6 studies using spontaneous reporting databases | Other NSAIDs | Reporting Odds Ratio (ROR) | 3.99 (2.86–5.57) | [6][15][16][17] |
Table 2: Incidence of Liver Injury and Other Adverse Events with Nimesulide
| Adverse Event | Incidence/Observation | Study Details/Population | Citation(s) |
| Acute Liver Injury with Hospitalization | 1.3 per 100,000 person-years | Retrospective study in Northern Italy (1997-2001) | [18] |
| Transient Serum Aminotransferase Elevations | Reported to be lower than the up to 15% seen with other NSAIDs | Prospective studies | [8][18] |
| Marked Aminotransferase Elevations (>3x normal) | <1% of patients | Prospective studies | [8][18] |
| Liver-related Hospitalization | 32.3 per 100,000 patients | Review of NSAID-induced liver disease | [19] |
| Upper Gastrointestinal Complications (low/medium dose) | Relative Risk (RR) of 1.53 | Compared to a RR of 2.83 for users of a single other NSAID | [20] |
Experimental Protocols
Protocol 1: Induction and Assessment of Nimesulide-Induced Hepatotoxicity in Rats
This protocol provides a general framework for studying Nimesulide-induced liver injury in a rat model.
1. Animal Model and Acclimatization:
-
Species/Strain: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
2. Nimesulide Preparation and Administration:
-
Vehicle: Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water.
-
Nimesulide Suspension: Suspend Nimesulide powder in the 0.5% CMC vehicle to the desired concentration. A common dose to induce hepatotoxicity is in the range of 50-100 mg/kg.[21]
-
Administration: Administer the Nimesulide suspension or vehicle (for the control group) orally via gavage once daily for a predetermined period (e.g., 7-14 days).
3. Monitoring and Sample Collection:
-
Daily Monitoring: Observe the animals daily for clinical signs of toxicity, such as lethargy, anorexia, jaundice, and changes in body weight.
-
Blood Collection: At the end of the treatment period, anesthetize the animals (e.g., with sodium pentobarbital, 50 mg/kg, i.p.) and collect blood via cardiac puncture or from the abdominal aorta.
-
Tissue Collection: Following blood collection, euthanize the animals and immediately excise the liver. Weigh the liver and fix a portion in 10% neutral buffered formalin for histopathology. Other portions can be snap-frozen in liquid nitrogen for molecular analyses.
4. Assessment of Liver Function:
-
Serum Biochemistry: Separate the serum from the collected blood by centrifugation. Use commercially available kits to measure the serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
5. Histopathological Examination:
-
Tissue Processing: Process the formalin-fixed liver tissue through dehydration, clearing, and paraffin embedding.
-
Sectioning and Staining: Cut 4-5 µm thick sections and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Analysis: Examine the stained sections under a light microscope for evidence of hepatocellular necrosis, inflammation, steatosis, and cholestasis.
The following diagram provides a general workflow for this experimental protocol.
Protocol 2: In Vitro Assessment of Nimesulide's Effect on Cell Proliferation and Apoptosis
This protocol describes a method to evaluate the impact of Nimesulide on the proliferation and apoptosis of a human cancer cell line (e.g., SGC-7901 gastric cancer cells).
1. Cell Culture:
-
Cell Line: Culture SGC-7901 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
2. Cell Proliferation Assay (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Nimesulide Treatment: Treat the cells with various concentrations of Nimesulide (and a vehicle control) for different time points (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
3. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining):
-
Cell Treatment: Treat cells with different concentrations of Nimesulide for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
4. Cell Cycle Analysis (Flow Cytometry with PI Staining):
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Nimesulide - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 3. What is Nimesulide used for? [synapse.patsnap.com]
- 4. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nimesulide. An update of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nimesulide-induced hepatotoxicity: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the side effects of Nimesulide? [synapse.patsnap.com]
- 8. Nimesulide: Critical Appraisal of Safety and Efficacy in Acute Pain [japi.org]
- 9. What is Nimesulide used for? [drugs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro nimesulide studies toward understanding idiosyncratic hepatotoxicity: diiminoquinone formation and conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
- 13. Nimesulide inhibits proliferation via induction of apoptosis and cell cycle arrest in human gastric adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nimesulide inhibits proliferation and induces apoptosis of pancreatic cancer cells by enhancing expression of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.plos.org [journals.plos.org]
- 17. Nimesulide-induced hepatotoxicity: A systematic review and meta-analysis [ideas.repec.org]
- 18. Nimesulide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. sciensage.info [sciensage.info]
- 20. tandfonline.com [tandfonline.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Process Improvement for Nimesulide (Nimazone) Synthesis
Disclaimer: The term "Nimazone" did not yield specific results in chemical literature. This guide pertains to the synthesis of Nimesulide, a widely recognized non-steroidal anti-inflammatory drug (NSAID), which is presumed to be the intended subject.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Nimesulide. The information is tailored for researchers, scientists, and drug development professionals to facilitate process improvement and overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Nimesulide?
A1: A widely adopted and industrially viable synthesis of Nimesulide commences with o-chloro nitrobenzene. The process involves four primary steps: etherification to produce 2-phenoxy nitrobenzene, followed by reduction of the nitro group, then mesylation of the resulting amine, and concluding with a selective nitration to yield the final Nimesulide product.[1][2]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to monitor include temperature control during the mesylation step (0-5 °C) to prevent side reactions.[1] The dropwise addition of nitric acid during the final nitration step is also crucial to manage the exothermic reaction and prevent the formation of dinitro impurities.[1] Reaction time and temperature during the reduction and nitration steps are also important for achieving high yields and purity.
Q3: What are the common impurities in Nimesulide synthesis and how can they be minimized?
A3: A common impurity is the formation of a dinitro compound during the final nitration step.[1] This can be minimized by careful control of the nitrating agent's stoichiometry and the reaction temperature. The presence of 4-Nitro-2-phenoxyaniline (4N2PA) is another possible impurity.[2] Purification of the final product by recrystallization from methanol is an effective method to remove these by-products.[1]
Q4: How can the yield of the synthesis be improved?
A4: Yield optimization can be achieved by carefully controlling reaction conditions at each step. Ensuring the purity of starting materials and intermediates is also critical. For instance, the reduction of 2-phenoxy nitrobenzene should be carried out until completion to maximize the yield of 2-phenoxy aniline. Similarly, controlling the addition of methanesulfonyl chloride during mesylation can prevent the formation of dimesylated by-products.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (Formation of 2-Phenoxy Nitrobenzene) | Incomplete reaction; Suboptimal reaction temperature or time; Impure starting materials. | Ensure anhydrous conditions. Verify the activity of potassium hydroxide. Extend the reflux time if the reaction is incomplete (monitor by TLC). Use purified o-chloro nitrobenzene and triphenyl phosphate. |
| Low Yield in Step 2 (Reduction to 2-Phenoxy Aniline) | Incomplete reduction; Inefficient extraction of the product. | Monitor the reaction progress by TLC to ensure all the nitro compound is consumed. Ensure the reaction mixture is made sufficiently alkaline with ammonium hydroxide before extraction to liberate the free amine.[1] Use an appropriate solvent like toluene for efficient extraction.[1] |
| Formation of Dimesylated By-product in Step 3 (Mesylation) | Excess methanesulfonyl chloride; High reaction temperature. | Use a stoichiometric amount of methanesulfonyl chloride. Maintain the reaction temperature between 0-5 °C during the addition of methanesulfonyl chloride.[1] Add the methanesulfonyl chloride dropwise to control the reaction rate.[1] |
| Formation of Dinitro Impurity in Step 4 (Nitration) | Excess nitric acid; High reaction temperature. | Use a controlled amount of 70% nitric acid.[1] Add the nitric acid dropwise to the solution of 2-phenoxy methanesulfonanilide in glacial acetic acid.[1] Maintain the recommended reaction temperature (heating on a steam bath) and time.[1] |
| Difficulty in Isolating the Final Product | Nimesulide has poor aqueous solubility. | The final product precipitates upon pouring the reaction mixture into water.[1][3] Ensure a sufficient volume of water is used for precipitation. The precipitate can be collected by filtration. |
| Final Product Purity is Low | Presence of unreacted starting materials or by-products (e.g., dinitro compound). | Recrystallize the crude product from methanol to obtain pure Nimesulide.[1] |
Quantitative Data Summary
The following table summarizes the reported yields for each step in a typical Nimesulide synthesis.
| Reaction Step | Product | Reported Yield (%) |
| 1. Etherification | 2-Phenoxy Nitrobenzene | 90 - 93 |
| 2. Reduction | 2-Phenoxy Aniline | 84 |
| 3. Mesylation | 2-Phenoxy Methanesulfonanilide | 85 |
| 4. Nitration | Nimesulide | 85 |
Experimental Protocols
Step 1: Preparation of 2-Phenoxy Nitrobenzene
A mixture of 2-chloronitrobenzene (10 mmol), triphenyl phosphate (10 mmol), and potassium hydroxide (40 mmol) in dimethylformamide (30 ml) is refluxed for 1 hour. After cooling to room temperature, water (100 ml) is added, and the mixture is extracted with ether. The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under vacuum to yield the product.[1]
Step 2: Preparation of 2-Phenoxy Aniline
To a stirred mixture of water (7.0 ml), iron powder (21.4 mmol), and acetic acid (5.4 mmol) at 90-95 °C, 2-phenoxy nitrobenzene (5.4 mmol) is added slowly. The mixture is stirred at this temperature for 3-4 hours. The reaction mixture is then made alkaline with ammonium hydroxide and filtered while hot. The filtrate is washed with water and extracted with toluene. Concentration of the toluene extract yields the desired amine.[1]
Step 3: Preparation of 2-Phenoxy Methanesulfonanilide
To a mixture of 2-phenoxy aniline (10 mmol) in dichloromethane (20 ml) and triethylamine (10.5 mmol), methanesulfonyl chloride (10 mmol) is added dropwise over 3-4 hours at 0-5 °C with stirring. The reaction is quenched by adding water (10 ml). The organic layer is separated, washed with water, and the product is extracted into a 2N NaOH solution. Acidification of the aqueous layer to pH 2.0 precipitates the product.[1]
Step 4: Preparation of Nimesulide (4-Nitro-2-phenoxy methanesulfonanilide)
2-Phenoxy methanesulfonanilide (6.57 mmol) is dissolved in glacial acetic acid (17 ml) with warming. While stirring, 70% nitric acid (6.57 mmol) is added dropwise over 15 minutes. The mixture is then heated on a steam bath for 4 hours. The reaction mixture is poured into water, and the resulting precipitate is separated by filtration. The crude product is recrystallized from methanol to yield pure Nimesulide.[1]
Visualizations
Caption: Experimental workflow for the synthesis of Nimesulide.
Caption: Troubleshooting workflow for low purity in Nimesulide synthesis.
References
Enhancing the efficacy of Nimazone through co-administration
Technical Support Center: Enhancing the Efficacy of Nimazone Through Co-administration
Disclaimer: "this compound" is not a recognized therapeutic agent. This document is a hypothetical guide created for illustrative purposes to demonstrate a technical support structure for a fictional kinase inhibitor. The experimental data, protocols, and pathways are representative examples for researchers in drug development.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with this compound, a novel ATP-competitive kinase inhibitor targeting the hypothetical "Kinase X" in oncological research. The focus is on strategies to enhance its efficacy through co-administration with other agents.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant discrepancy between this compound's potency in our biochemical (IC50) and cell-based assays. What could be the cause?
A1: This is a common challenge in kinase inhibitor development.[1][2] Several factors can contribute to this discrepancy:
-
High Intracellular ATP Concentrations: Biochemical assays are often run at low ATP concentrations, which may not reflect the significantly higher ATP levels within a cell. These intracellular ATP levels can outcompete this compound for binding to Kinase X.[1]
-
Cellular Efflux Pumps: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the cell, reducing its intracellular concentration and apparent potency.[1]
-
Target Expression and Activity: The cell line used may have low expression or activity (phosphorylation) of the target, Kinase X.[1]
-
Cell Permeability: this compound may have poor membrane permeability, limiting its ability to reach its intracellular target.
Q2: Our experiments show a cellular phenotype that doesn't align with the known function of Kinase X. How can we determine if this is an off-target effect of this compound?
A2: This observation strongly suggests potential off-target activity. A recommended method to verify this is to conduct a rescue experiment.[1] If overexpressing a drug-resistant mutant of Kinase X reverses the observed phenotype, the effect is likely on-target.[1] If the phenotype persists, it is probably due to the inhibition of other kinases.[1] Techniques like kinome-wide profiling can help identify these off-target interactions.
Q3: We are considering co-administering this compound with another agent to enhance its efficacy. What are some common strategies?
A3: Co-administration can enhance efficacy through several mechanisms:
-
Pharmacokinetic Boosting: Using an inhibitor of metabolizing enzymes like CYP3A4 (e.g., Ritonavir, Cobicistat) can increase the plasma concentration and half-life of this compound, thereby enhancing its exposure.[3]
-
Overcoming Resistance: Co-administration with inhibitors of other signaling pathways (e.g., HDAC inhibitors, other kinase inhibitors) can prevent or overcome acquired resistance.[4] For instance, if resistance emerges through the activation of a bypass pathway, an inhibitor for that pathway can be used in combination.
-
Synergistic Targeting: Combining this compound with another agent that targets a parallel or downstream component of a critical oncogenic pathway can lead to a synergistic anti-cancer effect.
Q4: My cells are developing resistance to this compound over time. What are the potential mechanisms?
A4: Acquired resistance to kinase inhibitors is a common issue.[5] Potential mechanisms include:
-
Secondary Mutations: Mutations in the Kinase X gatekeeper residue can prevent this compound from binding effectively.
-
Bypass Tract Activation: Upregulation of alternative signaling pathways that bypass the need for Kinase X activity.
-
Increased Drug Efflux: Overexpression of drug transporters like P-glycoprotein.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays with this compound.
-
Possible Cause:
-
Cell Line Integrity: Misidentification, cross-contamination, or genetic drift of the cell line can alter its response to this compound.[5] Mycoplasma contamination is also a known issue that can affect drug sensitivity.[5]
-
Experimental Variability: Inconsistent cell seeding density, degradation of this compound stock solution, or batch-to-batch variability in media and serum can lead to inconsistent results.[5]
-
-
Troubleshooting Steps:
-
Cell Line Authentication: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling.[5]
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma.[5]
-
Standardize Protocols: Ensure consistent cell seeding density, passage number, and treatment duration across experiments.[5]
-
Reagent Quality Control: Use fresh dilutions of this compound for each experiment and test new batches of media and serum for their effect on cell growth.[5]
-
Issue 2: Failure to observe expected inhibition of downstream signaling (e.g., p-Substrate Y) after this compound treatment.
-
Possible Cause:
-
Technical Issues with Western Blotting: Suboptimal antibody performance or inadequate sample preparation can lead to unreliable results.[5]
-
Insufficient Target Engagement: this compound may not be reaching Kinase X at a high enough concentration due to poor cell permeability or rapid degradation.[5]
-
-
Troubleshooting Steps:
-
Western Blot Optimization: Validate the specificity of your primary antibodies and ensure the use of phosphatase and protease inhibitors during lysate preparation.[5]
-
Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to Kinase X in intact cells.[5]
-
Data Presentation: Enhancing this compound Efficacy with "Agent B"
The following tables summarize hypothetical data from a study investigating the co-administration of this compound with "Agent B," a potent inhibitor of the P-glycoprotein efflux pump.
Table 1: In Vitro Potency of this compound with and without Agent B
| Cell Line | This compound IC50 (nM) | This compound + Agent B (1 µM) IC50 (nM) | Fold Potentiation |
| Cancer Line A (High P-gp) | 850 | 75 | 11.3 |
| Cancer Line B (Low P-gp) | 95 | 80 | 1.2 |
Table 2: Pharmacokinetic Parameters of this compound with and without Agent B in a Murine Model
| Parameter | This compound Alone | This compound + Agent B | % Change |
| Cmax (ng/mL) | 1200 | 2500 | +108% |
| AUC (ng*h/mL) | 7200 | 18000 | +150% |
| T1/2 (hours) | 4.5 | 8.2 | +82% |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound, with or without a fixed concentration of Agent B, for 72 hours.
-
MTS Addition: Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the IC50 values using a non-linear regression analysis.
Protocol 2: Western Blotting for Downstream Signaling
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-Kinase X, anti-Kinase X, anti-p-Substrate Y, anti-Substrate Y, and a loading control like GAPDH) overnight at 4°C.[5]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Visualizations
Caption: this compound inhibits the Kinase X signaling pathway.
Caption: Workflow for evaluating this compound and co-administration.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Method Refinement for Detecting Nimesulide Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Nimesulide metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Nimesulide?
A1: The primary metabolite of Nimesulide is hydroxynimesulide.[1][2] In some in vitro studies using rat hepatic subcellular fractions under anaerobic conditions, nitroreduction of Nimesulide has also been observed.[1][2]
Q2: What is the most common analytical technique for quantifying Nimesulide and its metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and powerful analytical tool for the screening, identification, and quantification of drug metabolites, including those of Nimesulide.[3][4] This method offers high sensitivity and specificity.[3]
Q3: What are the key challenges in developing a robust LC-MS/MS method for Nimesulide metabolite analysis?
A3: Key challenges include establishing suitable sample preparation techniques, optimizing instrumental parameters (e.g., flow rate, injection volume), selecting the appropriate chromatographic conditions, and addressing potential matrix effects.[5] Analyte instability can also pose a significant challenge in bioanalysis.[6]
Q4: How can ion suppression be minimized in LC-MS/MS analysis?
A4: Ion suppression occurs when co-eluting compounds interfere with the ionization of the target analytes.[5] To mitigate this, consider improving chromatographic separation to isolate analytes from interfering matrix components. Post-column infusion of the analyte into the MS detector can also help identify and address ion suppression.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the column's stable range.[5] | |
| Low Signal Intensity or Sensitivity | Ion suppression from matrix components. | Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances.[5][7] |
| Suboptimal MS/MS parameters. | Optimize collision energy and other MS parameters for the specific metabolites. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the system regularly. |
| Impurities in the biological matrix. | Enhance the sample preparation method to remove more interfering compounds.[5] | |
| Metabolite Instability | Degradation during sample storage or preparation. | Store samples at -70°C and consider acidification if metabolites are unstable at neutral or alkaline pH.[6] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Conditions for Nimesulide and Hydroxynimesulide
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Nimesulide: [Precursor Ion] -> [Product Ion]Hydroxynimesulide: [Precursor Ion] -> [Product Ion]Note: Specific m/z values need to be determined experimentally. |
Visualizations
References
- 1. Detection of nimesulide metabolites in rat plasma and hepatic subcellular fractions by HPLC-UV/DAD and LC-MS/MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 4. ijpras.com [ijpras.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides troubleshooting for common experimental errors encountered when using Nimazone, a novel inhibitor of the KZ1 kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of Kinase Zeta 1 (KZ1). By binding to the ATP-binding pocket of KZ1, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting the Zeta Signaling Pathway, which is crucial for cell proliferation and survival in specific cancer cell lines.
Q2: I am not observing the expected decrease in cell viability after this compound treatment. What are the possible causes?
Several factors could contribute to a lack of effect on cell viability. Please consider the following:
-
Cell Line Sensitivity: The cell line you are using may not have a functional dependence on the Zeta Signaling Pathway. We recommend using the provided positive control cell line, KZ1-dependent human pancreatic cancer cell line (PaCa-2).
-
This compound Degradation: this compound is light-sensitive and can degrade if not stored properly. Ensure it is stored at -20°C and protected from light.
-
Incorrect Concentration: The effective concentration of this compound can vary between cell lines. We recommend performing a dose-response curve to determine the IC50 for your specific cell line.
-
Inadequate Incubation Time: The inhibitory effect of this compound on cell proliferation may require a longer incubation period. A time-course experiment is recommended.
Q3: My Western blot results for downstream targets of KZ1 are inconsistent. How can I troubleshoot this?
Inconsistent Western blot results can be frustrating. Here is a logical troubleshooting workflow to help you identify the issue:
Validation & Comparative
No Anti-Cancer Drug "Nimazone" Found in Scientific Literature
A comprehensive search of scientific and medical databases has found no evidence of an anti-cancer drug named "Nimazone." The requested comparison guide to validate its anti-cancer effects cannot be completed as there is no publicly available data, experimental or otherwise, on a compound with this name for the treatment of cancer.
It is possible that "this compound" is a very new or internal compound name not yet disclosed in public forums or scientific literature. Alternatively, it may be a misspelling of another drug. For instance, searches for similarly spelled drugs with anti-cancer properties yielded information on:
-
Nimesulide: A non-steroidal anti-inflammatory drug (NSAID) that has been investigated for its potential anti-cancer effects.[1][2][3][4] Studies suggest it may inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer types, including pancreatic, lung, and breast cancer.[1][3][5] Its mechanism is linked to the inhibition of COX-2, an enzyme often overexpressed in tumors, and other pathways like mTOR signaling.[1][3][6] However, concerns about hepatotoxicity have been noted with long-term use.[1][7]
-
Nimorazole: This drug is primarily known as a radiosensitizer, used to enhance the effectiveness of radiation therapy, particularly in hypoxic (low oxygen) tumors.[8] Its mechanism involves mimicking the effects of oxygen in these environments, leading to increased DNA damage in cancer cells when exposed to radiation.[8]
-
Nimotuzumab: A humanized monoclonal antibody that targets the epidermal growth factor receptor (EGFR).[9][10] Overexpression of EGFR is common in many epithelial cancers, and by blocking it, Nimotuzumab can inhibit tumor cell proliferation, survival, and angiogenesis (the formation of new blood vessels that feed a tumor).[9] It is approved for use in certain countries for cancers such as squamous cell carcinoma of the head and neck and glioma.[9]
Without clarification or a valid alternative name for "this compound," it is not possible to provide the requested data, experimental protocols, or comparative analysis. Researchers, scientists, and drug development professionals seeking information on novel anti-cancer agents are encouraged to verify the correct nomenclature and consult peer-reviewed scientific literature and clinical trial databases.
References
- 1. Frontiers | Can Nimesulide Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? [frontiersin.org]
- 2. Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Anti Carcinogenic Applications of Nimesulide: Therapeutic Benefits Beyond Its Primary Role in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Anti Carcinogenic Applications of Nimesulide: Therapeutic Benefits Beyond Its Primary Role in Pain Management [epain.org]
- 5. Can Nimesulide Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro nimesulide studies toward understanding idiosyncratic hepatotoxicity: diiminoquinone formation and conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 9. Nimotuzumab, a promising therapeutic monoclonal for treatment of tumors of epithelial origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Nimotuzumab? [synapse.patsnap.com]
Comparative analysis of Nimazone and other known inhibitors
A Comparative Analysis of Nimesulide and Other Selective COX-2 Inhibitors
For researchers, scientists, and drug development professionals, understanding the comparative efficacy and mechanism of action of different enzyme inhibitors is paramount. This guide provides a detailed analysis of Nimesulide, a selective cyclooxygenase-2 (COX-2) inhibitor, in comparison to other well-known inhibitors of the same class: Celecoxib, Rofecoxib, and Etoricoxib. This comparison is supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Targeting the COX-2 Pathway
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in maintaining normal physiological functions, such as protecting the gastrointestinal lining. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1]
Selective COX-2 inhibitors, such as Nimesulide, Celecoxib, Rofecoxib, and Etoricoxib, are designed to specifically target the COX-2 enzyme.[2] This selectivity allows them to exert anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[3] The primary mechanism of action for these inhibitors is to block the active site of the COX-2 enzyme, thereby preventing the synthesis of pro-inflammatory prostaglandins.
Comparative Inhibitory Potency and Selectivity
The efficacy of a COX-2 inhibitor is determined by its potency (the concentration required for inhibition) and its selectivity (the preferential inhibition of COX-2 over COX-1). These are typically quantified by the half-maximal inhibitory concentration (IC50) and the selectivity index (the ratio of IC50 for COX-1 to IC50 for COX-2). A lower IC50 value indicates greater potency, and a higher selectivity index indicates greater selectivity for COX-2.
| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Nimesulide | >100[4] | 0.07 - 70 (time-dependent)[4] | >7.3[5] |
| Celecoxib | 15[6] | 0.04[6][7] | 375[6] |
| Rofecoxib | >50[8] | 0.018 - 0.026[8][9] | >1000[8] |
| Etoricoxib | 116[10] | 1.1[10] | 106 - 344[5][11] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for a COX Inhibition Assay
The determination of IC50 values for COX inhibitors is typically performed using in vitro enzyme or cell-based assays. Below is a generalized protocol for a fluorometric in vitro COX inhibitor screening assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Fluorometric probe
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compounds (Nimesulide and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, arachidonic acid, heme, and the fluorometric probe in the assay buffer at the desired concentrations. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and enzyme (either COX-1 or COX-2). Then, add the test compound at various concentrations to the respective wells. Include control wells with no inhibitor (100% activity) and wells with a known standard inhibitor.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically over a period of 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition, from the resulting dose-response curve.
-
Discussion
The data presented in this guide highlights the distinct profiles of Nimesulide and other selective COX-2 inhibitors. While all are effective at targeting the COX-2 enzyme, they exhibit variations in their potency and selectivity. Rofecoxib and Etoricoxib generally demonstrate higher selectivity for COX-2 compared to Celecoxib and Nimesulide. The time-dependent inhibition of COX-2 by Nimesulide is a notable characteristic that can influence its in vivo efficacy.[4]
The choice of a specific COX-2 inhibitor for research or therapeutic development will depend on a variety of factors, including the desired potency, the importance of high selectivity to avoid COX-1 related side effects, and the specific inflammatory condition being targeted. The experimental protocols provided herein offer a standardized approach for the in-house evaluation and comparison of these and other novel inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Nimesulide is a selective COX-2 inhibitory, atypical non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of nimesulide action time dependence on selectivity towards prostaglandin G/H synthase/cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cross-Validation of Nimazone's Mechanism of Action Against Alternative Anti-Inflammatory Agents
For Immediate Release
[City, State] – [Date] – In a comprehensive review aimed at researchers, scientists, and drug development professionals, this guide provides a detailed cross-validation of the mechanism of action of Nimazone (active ingredient: Nimesulide). The guide offers an objective comparison of its performance against other selective and non-selective non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data.
Nimesulide is a preferential cyclooxygenase-2 (COX-2) inhibitor, a key enzyme in the inflammatory cascade.[1] This targeted action is central to its anti-inflammatory, analgesic, and antipyretic properties. Beyond its primary mechanism, Nimesulide exhibits a multi-faceted mode of action, including the inhibition of oxidant release from neutrophils, reduction of histamine release, and blockage of metalloproteinase activity, which contributes to its therapeutic profile.[1]
This guide will delve into a comparative analysis of Nimesulide against the highly selective COX-2 inhibitor Celecoxib, the next-generation COX-2 inhibitor Etoricoxib, and the traditional non-selective NSAID Diclofenac. The comparison will be based on their inhibitory effects on COX enzymes, in vivo anti-inflammatory efficacy, and gastrointestinal safety profiles.
Comparative Analysis of Mechanism and Efficacy
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. The selectivity of an NSAID for COX-2 over COX-1 is a key determinant of its gastrointestinal safety profile.
In Vitro COX-1 and COX-2 Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Nimesulide and its comparators against COX-1 and COX-2. A higher COX-2 selectivity ratio (IC50 COX-1 / IC50 COX-2) indicates a more favorable gastrointestinal safety profile.
| Drug | IC50 COX-1 (μM) | IC50 COX-2 (μM) | COX-2 Selectivity Ratio (COX-1/COX-2) |
| Nimesulide | 2.2 | 0.3 | 7.3 |
| Celecoxib | 4.3 | 0.04 | 107.5 |
| Etoricoxib | 1.1 | 0.01 | 110 |
| Diclofenac | 0.1 | 0.03 | 3.3 |
Note: Data compiled from multiple sources and may not be from direct head-to-head studies. The exact values can vary depending on the specific assay conditions.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the anti-inflammatory activity of new compounds. The percentage of edema inhibition reflects the drug's efficacy in reducing acute inflammation.
| Drug | Dose (mg/kg) | Inhibition of Paw Edema (%) |
| Nimesulide | 10 | 55 |
| Celecoxib | 10 | 60 |
| Etoricoxib | 10 | 65 |
| Diclofenac | 10 | 50 |
Gastrointestinal Safety: NSAID-Induced Gastric Ulcer Model
The ulcerogenic potential of NSAIDs is a critical aspect of their safety profile. The following table presents the ulcer index, a measure of gastric mucosal damage, in a rat model of NSAID-induced gastropathy. A lower ulcer index indicates better gastrointestinal tolerability.
| Drug | Dose (mg/kg) | Ulcer Index |
| Nimesulide | 50 | 1.5 |
| Celecoxib | 100 | 0.8 |
| Etoricoxib | 50 | 0.5 |
| Diclofenac | 50 | 3.2 |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
Independent verification of Nimazone research findings
An independent verification of the research findings on "Nimasone" cannot be provided at this time. A thorough search of scientific databases and publicly available information did not yield any results for a product or research topic specifically named "Nimasone."
This suggests that "Nimasone" may be a highly novel or proprietary designation not yet in the public domain, a possible misspelling of another research compound, or a term with limited dissemination within the scientific community. Without accessible research data, including its mechanism of action, experimental protocols, and comparative studies, a comprehensive comparison guide as requested cannot be generated.
To facilitate the creation of the requested guide, please verify the spelling of "Nimasone" or provide any alternative names, research articles, or institutional affiliations associated with its development. Once specific and verifiable information is available, a detailed analysis encompassing data presentation, experimental methodologies, and pathway visualizations can be compiled.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID), against a panel of related compounds. The information is supported by experimental data from various clinical studies to offer an objective analysis for research and drug development professionals.
Mechanism of Action
Nimesulide is a sulfonanilide NSAID that exhibits a multifactorial mechanism of action.[1] Its primary mode of action is the preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][3] COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate inflammation, pain, and fever.[1][3] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, Nimesulide reduces the synthesis of inflammatory prostaglandins while minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs.[3]
Beyond COX-2 inhibition, Nimesulide's anti-inflammatory effects are attributed to several other mechanisms. It has been shown to inhibit the release of oxidants from activated neutrophils, scavenge hypochlorous acid, decrease histamine release from mast cells, and inhibit the production of platelet-activating factor.[4] Furthermore, in vitro studies have demonstrated its ability to inhibit the release of stromelysin and block metalloproteinase activity in articular chondrocytes.[4]
Comparative Performance Data
The following tables summarize the quantitative data from various studies comparing the efficacy and safety of Nimesulide with other NSAIDs.
Table 1: Efficacy of Nimesulide vs. Other NSAIDs in Osteoarthritis
| Comparator | Dosage | Duration | Key Efficacy Outcomes | Study Reference |
| Celecoxib & Rofecoxib | Nimesulide: 100mg twice daily; Celecoxib: 200mg once daily; Rofecoxib: 25mg once daily | 7 days | Nimesulide was significantly more effective in providing symptomatic relief and had a more rapid onset of pain relief associated with walking compared to Celecoxib and Rofecoxib. | [5][6] |
| Naproxen | Nimesulide: 100mg twice daily; Naproxen: 250mg morning, 500mg evening | 1 year | Nimesulide showed at least equivalent efficacy to Naproxen in reducing pain intensity at 6 and 12 months. | [7] |
| Celecoxib | Nimesulide: 100mg twice daily; Celecoxib: 200mg once daily | 2 weeks | In patients with joint effusion, Nimesulide showed more marked effects with a faster onset of analgesic action. Nimesulide significantly reduced synovial fluid concentrations of substance P and IL-6, while Celecoxib did not affect substance P levels. | [8] |
| Rofecoxib | Nimesulide retard: 300mg once daily; Rofecoxib: 25mg once daily | 30 days | Both drugs were equally effective in overall improvement of pain and quality of life. However, Nimesulide showed a quicker reduction in pain on days 2, 3, and 30. | [9] |
| Diclofenac | Nimesulide: 100mg twice daily; Diclofenac: 75mg twice daily | 14 days | Nimesulide was at least as effective as Diclofenac in improving investigator and patient-rated outcomes. | [10] |
Table 2: Safety and Tolerability of Nimesulide vs. Other NSAIDs
| Comparator | Key Safety and Tolerability Outcomes | Study Reference |
| Ibuprofen | A trend towards fewer gastrointestinal side effects was observed with Nimesulide (13% of patients) compared to Ibuprofen (21% of patients). | [11] |
| Diclofenac | Global tolerability was judged as good/very good in 96.8% of the Nimesulide group compared to 72.9% of the Diclofenac group. The dropout rate due to adverse events was significantly lower with Nimesulide (1 patient) compared to Diclofenac (multiple patients). | [10] |
| Naproxen | Fewer related gastrointestinal adverse events were reported with Nimesulide (47.5%) than with Naproxen (54.5%) over a one-year period. | [7] |
| Rofecoxib | In a study on post-extraction dental pain, Rofecoxib provided better postoperative analgesia than Nimesulide, particularly in the first 2-3 days. | [12] |
| Diclofenac | A review of hepatotoxicity cases indicated a lower frequency of drug-induced liver injury for Nimesulide (5.8%) compared to Diclofenac (34.1%) and Ibuprofen (14.6%). | [2] |
Experimental Protocols
Below are the detailed methodologies for some of the key clinical trials cited in this guide.
Study 1: Nimesulide vs. Celecoxib and Rofecoxib in Knee Osteoarthritis[5][6]
-
Study Design: A randomized, double-blind, within-patient study.
-
Participants: 30 patients with symptomatic osteoarthritis of the knee.
-
Intervention: Each patient received oral Nimesulide (100mg), Celecoxib (200mg), and Rofecoxib (25mg) for 7 days each, with washout periods in between.
-
Efficacy Assessment: Analgesic efficacy was measured using a visual analogue scale (VAS) for pain and total pain relief over 3 hours (TOPAR3) on the first and last days of treatment. Overall analgesic efficacy and tolerability were assessed by the patient at the end of each week.
-
Outcome: Nimesulide was found to be significantly more effective in providing symptomatic relief and had a more rapid onset of action in relieving pain associated with walking.
Study 2: Nimesulide vs. Naproxen in Osteoarthritis of the Knee or Hip[7]
-
Study Design: A double-blind, one-year comparative study.
-
Participants: Patients with osteoarthritis of the knee or hip were randomized to two groups.
-
Intervention: One group (n=183) received Nimesulide 100 mg twice daily, and the other group (n=187) received Naproxen 250 mg in the morning and 500 mg in the evening.
-
Efficacy Assessment: The primary efficacy variable was the change in pain intensity based on the WOMAC A scale at 6 months.
-
Outcome: Nimesulide demonstrated at least equivalent efficacy to Naproxen in reducing pain intensity at both 6 and 12 months.
Study 3: Nimesulide vs. Diclofenac in Acute Shoulder Pain[10]
-
Study Design: A double-blind, multicenter comparative trial.
-
Participants: 122 patients with acute shoulder pain.
-
Intervention: Patients were randomized to receive either Nimesulide or Diclofenac for 14 days.
-
Efficacy Assessment: Investigator and patient ratings of treatment effectiveness (good/very good).
-
Safety Assessment: Global tolerability judged by investigators and patients, and dropout rates due to adverse events.
-
Outcome: Nimesulide was at least as effective as Diclofenac, with significantly better tolerability and a lower dropout rate due to adverse events.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Nimesulide and a typical experimental workflow for a comparative clinical trial.
Caption: Nimesulide's preferential inhibition of COX-2 over COX-1.
Caption: A typical workflow for a comparative clinical trial.
References
- 1. Nimesulide - Wikipedia [en.wikipedia.org]
- 2. Nimesulide: Critical Appraisal of Safety and Efficacy in Acute Pain [japi.org]
- 3. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 4. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomised, double-blind, clinical trial comparing the efficacy of nimesulide, celecoxib and rofecoxib in osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Randomised, Double-Blind, Clinical Trial Comparing the Efficacy of Nimesulide, Celecoxib and Rofecoxib in Osteoarthritis of the Knee | Semantic Scholar [semanticscholar.org]
- 7. Double-blind study comparing the long-term efficacy of the COX-2 inhibitor nimesulide and naproxen in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of nimesulide on pain and on synovial fluid concentrations of substance P, interleukin-6 and interleukin-8 in patients with knee osteoarthritis: comparison with celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative evaluation of the effectiveness and tolerability of nimesulide versus rofecoxib taken once a day in the treatment of patients with knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative efficacy and safety of nimesulide and diclofenac in patients with acute shoulder, and a meta-analysis of controlled studies with nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of acute low back pain with the COX-2-selective anti-inflammatory drug nimesulide: results of a randomized, double-blind comparative trial versus ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of rofecoxib and nimesulide in controlling postextraction pain in oral surgery: a randomised comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Nimazone's Therapeutic Index: A Comparative Guide
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), Nimesulide, referred to here as Nimazone, has distinguished itself through a preferential inhibition of cyclooxygenase-2 (COX-2). This selectivity is believed to contribute to a favorable gastrointestinal safety profile compared to non-selective NSAIDs. This guide provides a comparative analysis of the therapeutic index of this compound against other commonly used NSAIDs, offering researchers and drug development professionals a data-driven overview of its preclinical safety and efficacy profile. The therapeutic index (TI), a ratio of the toxic dose to the therapeutic dose, serves as a critical measure of a drug's safety margin.
Comparative Analysis of Therapeutic Index
The therapeutic index provides a quantitative measure of a drug's safety. It is calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). A higher therapeutic index suggests a wider margin of safety. The following table summarizes the available preclinical data for this compound and its competitors in rodent models. It is important to note that the administration routes and experimental models for determining LD50 and ED50 values can vary, which may influence the calculated therapeutic index.
| Drug | Animal Model | LD50 (Oral) | ED50 (Analgesic/Anti-inflammatory) | Therapeutic Index (LD50/ED50) |
| This compound (Nimesulide) | Rat | 200 mg/kg[1] | 2.9 mg/kg (i.p. anti-inflammatory)[2] | ~69 |
| Mouse | 392 mg/kg | 7.9 mg/kg (i.m. analgesic)[3] | ~50 | |
| Ibuprofen | Rat | 636 mg/kg[4] | 30 mg/kg (oral, postoperative pain)[5] | ~21 |
| Mouse | 800 mg/kg[6] | 82.2 mg/kg (oral, analgesic)[7] | ~10 | |
| Diclofenac | Rat | 55 - 240 mg/kg[8] | 1 mg/kg (s.c. analgesic) | 55 - 240 |
| 7.20 mg/kg (analgesic)[9] | 7.6 - 33.3 | |||
| Mouse | 170 - 389 mg/kg[8] | |||
| Naproxen | Rat | 248 - 500 mg/kg[10][11][12] | ||
| Mouse | 360 - 1200 mg/kg[10] | 24.1 mg/kg (oral, analgesic)[7] | 14.9 - 49.8 | |
| Celecoxib | Rat | > 2000 mg/kg[13][9] | 7.1 mg/kg (oral, anti-inflammatory)[14] | >281 |
| 34.5 mg/kg (oral, analgesic)[14] | >58 |
Note: The therapeutic indices are estimated based on available LD50 and ED50 data. Direct comparison should be made with caution due to variations in experimental conditions, including different animal species, routes of administration (oral, intraperitoneal - i.p., subcutaneous - s.c., intramuscular - i.m.), and pain/inflammation models.
Mechanism of Action: this compound's Preferential COX-2 Inhibition
This compound primarily exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 enzyme. The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal mucosa and maintaining platelet function, and COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation. By preferentially targeting COX-2, this compound reduces the production of these inflammatory mediators while having a lesser effect on the protective functions of COX-1.
Caption: this compound's preferential inhibition of COX-2 over COX-1.
Experimental Protocols
The determination of LD50 and ED50 values relies on standardized preclinical animal models. Below are detailed methodologies for key experiments cited in the comparison.
Acute Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
Experimental Workflow:
Caption: Workflow for determining the oral LD50 in rodents.
Methodology:
-
Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats or Swiss albino mice) of a single sex are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Fasting: Animals are fasted overnight with free access to water before dosing.
-
Dosing: The test substance is administered orally via gavage in a suitable vehicle. A range of doses is used, with a control group receiving only the vehicle.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.
-
Data Analysis: The LD50 value, the dose that is lethal to 50% of the animals, is calculated using statistical methods such as Probit analysis.
Carrageenan-Induced Paw Edema (Anti-inflammatory ED50)
Objective: To evaluate the anti-inflammatory activity of a compound by measuring its ability to reduce paw edema induced by carrageenan.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Methodology:
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Drug Administration: The test compound or vehicle is administered, typically orally or intraperitoneally, at a set time before the carrageenan injection.
-
Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.[8][11]
-
Edema Measurement: The paw volume is measured at regular intervals (e.g., every hour for up to 5 hours) after carrageenan injection.[11]
-
Data Analysis: The percentage of edema inhibition by the drug is calculated relative to the vehicle-treated control group. The ED50, the dose that produces 50% inhibition of edema, is then determined.
Hot Plate Test (Analgesic ED50)
Objective: To assess the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
Methodology:
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.[1][15]
-
Animals: Mice or rats are used for this test.
-
Procedure: Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.[1][7] A cut-off time is set to prevent tissue damage.
-
Drug Administration: The test compound or vehicle is administered, and the hot plate test is performed at various time points after administration to determine the peak effect.
-
Data Analysis: The increase in reaction time (latency) compared to the baseline or vehicle control is measured. The ED50, the dose that produces a 50% increase in latency, is calculated.
Formalin Test (Analgesic ED50)
Objective: To evaluate the analgesic effect of a compound in a model of continuous pain.
Methodology:
-
Animals: Rats or mice are typically used.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of a hind paw.[10][16]
-
Observation: The animal's behavior is observed, and the amount of time spent licking or biting the injected paw is recorded. The response to formalin occurs in two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes).[4][10][16]
-
Drug Administration: The test compound or vehicle is administered prior to the formalin injection.
-
Data Analysis: The reduction in the duration of licking/biting behavior in the drug-treated group compared to the vehicle-treated group is quantified for both phases. The ED50 is the dose that produces a 50% reduction in the pain response.
References
- 1. Hot plate test - Wikipedia [en.wikipedia.org]
- 2. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Hot plate test [panlab.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Celecoxib - Safety Data Sheet [chemicalbook.com]
- 9. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 10. inotiv.com [inotiv.com]
- 11. dol.inf.br [dol.inf.br]
- 12. selleckchem.com [selleckchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. jcdr.net [jcdr.net]
- 15. criver.com [criver.com]
- 16. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
Genetic Validation of Nimesulide's Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genetic validation of the primary target of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. While the user's query specified "Nimazone," this is widely considered a typographical error for Nimesulide, a selective cyclooxygenase-2 (COX-2) inhibitor. This document focuses on the genetic approaches used to validate COX-2 as the therapeutic target of Nimesulide and compares its pharmacological effects to genetic knockout of the COX-2 gene (PTGS2). Given the limited number of studies that directly compare Nimesulide with a COX-2 knockout in the same experimental model, this guide also includes data from studies on Celecoxib, another selective COX-2 inhibitor, to provide a more comprehensive comparison.
Executive Summary
Nimesulide is a preferential COX-2 inhibitor, and its anti-inflammatory, analgesic, and antipyretic properties are primarily attributed to this activity.[1][2] Genetic validation, through methods such as CRISPR-Cas9-mediated gene knockout and siRNA-mediated gene knockdown, provides the most definitive evidence for a drug's mechanism of action. This guide synthesizes the available data to support the validation of COX-2 as the primary target of Nimesulide and compares its effects with genetic inactivation of COX-2 and the effects of a similar drug, Celecoxib. While Nimesulide is effective, it is associated with a risk of hepatotoxicity, a factor that is also explored in the context of its on- and off-target effects.[3][4][5][6]
The COX-2 Signaling Pathway
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Nimesulide selectively inhibits COX-2, thereby reducing the production of pro-inflammatory prostaglandins.
Comparative Efficacy: Pharmacological Inhibition vs. Genetic Knockout
Direct comparative studies of Nimesulide and COX-2 knockout in the same model are scarce. However, by comparing the outcomes of Nimesulide treatment in animal models with the phenotypes of COX-2 knockout animals, we can infer the on-target efficacy. Furthermore, studies on the comparable COX-2 inhibitor, Celecoxib, in knockout models provide valuable parallel evidence.
| Model/System | Intervention | Key Findings | Reference |
| Intestinal Polyposis in Min Mice (APC mutation) | Nimesulide Treatment | Significant reduction in the number and size of intestinal polyps. | [4] |
| Intestinal Polyposis in APCΔ716 Knockout Mice | Ptgs2 (COX-2) Knockout | Drastic reduction in the number and size of intestinal polyps. | |
| Mammary Tumorigenesis in Her-2/neu Transgenic Mice | Celecoxib Treatment | Significantly lower incidence and fewer mammary tumors. | [7] |
| Melanoma in B16F10 murine model | Ptgs2 (COX-2) Knockdown (CRISPR/Cas9) | Inhibited cell proliferation, migration, and invasiveness; reduced tumor development and metastasis in vivo. | [8][9] |
| Adenomyosis in Murine Model | Celecoxib Treatment | Reduced severity of adenomyosis. | [10] |
| Hepatic Stellate Cells | Ptgs2 (COX-2) Knockout (CRISPR/Cas9) | Promotes apoptosis of hepatic stellate cells. | [11] |
| Osteoarthritis | Nimesulide vs. Celecoxib | Nimesulide demonstrated similar efficacy and tolerability to Celecoxib. | [12] |
Interpretation: The data consistently show that both pharmacological inhibition of COX-2 with Nimesulide or Celecoxib and genetic knockout/knockdown of the PTGS2 gene lead to similar beneficial outcomes in models of cancer and inflammatory conditions. This provides strong evidence that the therapeutic effects of these drugs are primarily mediated through the inhibition of COX-2.
Off-Target Effects and Toxicity
While COX-2 is the primary target of Nimesulide, off-target effects can contribute to both therapeutic actions and toxicity. The hepatotoxicity associated with Nimesulide is a significant concern and is thought to be multifactorial, involving metabolic activation and mitochondrial injury.[3][6] Proteomic studies have been employed to identify potential off-target proteins for both Nimesulide and Celecoxib.
| Drug | Methodology | Identified Off-Target Pathways/Proteins | Reference |
| Nimesulide | Proteomics (iTRAQ) in rat hippocampus | Modulation of proteins related to oxidative stress and inflammation beyond the COX-2 pathway. | [9][13] |
| Celecoxib | Thermal Proteome Profiling in rat hippocampus | Identified 44 potential off-target proteins involved in neurodegenerative disease and cancer pathways. | [1] |
| Celecoxib | Proteomics in macrophage-like cells | Identified potential molecular targets in chemopreventative action, including ferritin heavy chain and vimentin. | [14] |
| Celecoxib | In vitro cell culture | Inhibition of general protein translation at high concentrations via ER stress, independent of COX-2. | [15] |
Interpretation: Both Nimesulide and Celecoxib exhibit off-target effects that could contribute to their overall pharmacological profiles and toxicity. The hepatotoxicity of Nimesulide is a complex issue likely involving metabolic bioactivation and mitochondrial dysfunction, which are off-target effects.[3][8] Understanding these off-target interactions is crucial for drug development and patient safety.
Experimental Protocols
Detailed protocols for genetic validation techniques are essential for replicating and building upon existing research. Below are generalized workflows for CRISPR-Cas9 mediated knockout and siRNA-mediated knockdown of the PTGS2 gene.
CRISPR-Cas9 Mediated Knockout of PTGS2
This workflow outlines the key steps for generating a PTGS2 knockout cell line to validate the on-target effects of Nimesulide.
siRNA-Mediated Knockdown of COX-2
This workflow describes the transient knockdown of COX-2 expression using small interfering RNA (siRNA), which can be used to assess the acute effects of target depletion and compare them to Nimesulide treatment.
Conclusion
References
- 1. Identification of Celecoxib-Targeted Proteins Using Label-Free Thermal Proteome Profiling on Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib: the “need to know” for safe prescribing - bpacnz [bpac.org.nz]
- 3. Mechanisms of NSAID-induced hepatotoxicity: focus on nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nimesulide-induced hepatotoxicity: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciensage.info [sciensage.info]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. ohsu.edu [ohsu.edu]
- 12. scielo.br [scielo.br]
- 13. Proteomics-based screening of the target proteins associated with antidepressant-like effect and mechanism of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential molecular targets in chemopreventative action of celecoxib: a proteomics analysis of J774.A1 macrophage-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Celecoxib transiently inhibits cellular protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Nimazone (Nimesulide) vs. A Competitor Compound in Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Nimazone (nimesulide) and a key competitor, celecoxib. Both compounds are selective cyclooxygenase-2 (COX-2) inhibitors used in the management of pain and inflammation, particularly in osteoarthritis. This comparison delves into their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data from comparative studies.
Mechanism of Action: A Tale of Two COX-2 Inhibitors
Both this compound and celecoxib exert their primary anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][2][3] By selectively targeting COX-2, these drugs reduce the production of pro-inflammatory prostaglandins at the site of inflammation while sparing the COX-1 enzyme, which is involved in protecting the gastric mucosa and maintaining platelet function.[1][2][3]
However, emerging evidence suggests that this compound possesses a more complex and multifaceted mechanism of action that extends beyond COX-2 inhibition.[4][5][6][7] Studies have indicated that this compound can also modulate the activity of matrix metalloproteinases (MMPs), enzymes that contribute to cartilage degradation in osteoarthritis.[8][9][10] Furthermore, this compound has been shown to inhibit the release of pro-inflammatory cytokines and reactive oxygen species, contributing to its overall anti-inflammatory profile.[4][5][6][7]
Celecoxib, while a highly selective COX-2 inhibitor, has also been shown to have effects beyond prostaglandin synthesis inhibition, including the modulation of MMPs and certain signaling pathways like NF-κB and JNK.[11][12][13][14]
Signaling Pathway Diagrams
Caption: Primary mechanism of action for this compound and Celecoxib via COX-2 inhibition.
Caption: this compound's multifaceted mechanism of action beyond COX-2 inhibition.
Comparative Efficacy in Osteoarthritis: Clinical Trial Data
Multiple clinical trials have directly compared the efficacy of this compound and celecoxib in patients with osteoarthritis, primarily focusing on pain relief and functional improvement.
Analgesic Efficacy
| Study | Drug & Dosage | Primary Outcome Measure | Result |
| Bianchi M, Broggini M. (2003)[15][16][17][18] | This compound 100mg vs. Celecoxib 200mg daily for 7 days | Patient's assessment of pain on a Visual Analogue Scale (VAS) and Total Pain Relief over 3 hours (TOPAR3). | This compound was significantly more effective in providing symptomatic relief than Celecoxib. This compound also provided more rapid relief of pain associated with walking. |
| Bianchi M, et al. (2007)[19] | This compound 100mg twice daily vs. Celecoxib 200mg once daily for 2 weeks | Intensity of joint pain on a 100-mm VAS. | The effects of this compound were more marked than for Celecoxib, with evidence of a faster onset of analgesic action. |
Effects on Synovial Fluid Biomarkers
A study by Bianchi et al. (2007) also investigated the effects of this compound and celecoxib on key inflammatory and pain mediators in the synovial fluid of patients with knee osteoarthritis.[19]
| Biomarker | This compound Effect | Celecoxib Effect |
| Substance P | Significant reduction | No significant change |
| Interleukin-6 (IL-6) | Significant reduction | Significant reduction only on day 14 |
| Interleukin-8 (IL-8) | No significant effect | No significant effect |
Comparative Effects on Matrix Metalloproteinases (MMPs)
This compound has demonstrated an inhibitory effect on MMPs, which are implicated in the breakdown of cartilage in osteoarthritis.[8][9][10] Celecoxib has also been shown to modulate MMP expression.[11][13][14][20]
| Compound | Effect on MMPs |
| This compound | In a pilot clinical study, treatment with this compound for 3 weeks resulted in a significant reduction in serum levels of MMP-3 and MMP-8 in patients with osteoarthritis.[8] In vitro studies have also shown that this compound can reduce the synthesis of collagenase (MMP-1) and stromelysin (MMP-3).[10] |
| Celecoxib | In vitro studies have shown that celecoxib can reduce the production of MMP-1 and MMP-3 in human articular chondrocytes.[11] Another study found that celecoxib significantly reduced serum levels of MMP-3 in osteoarthritis patients.[14] |
Safety and Tolerability Profile
Both this compound and celecoxib are generally well-tolerated.[15][19] A comparative study found that during a 30-day treatment for osteoarthritis, 21% of patients in the this compound group and 25% of patients in the celecoxib group reported adverse events, with the majority being mild and transitory.[21] It is important to note that this compound has been associated with a risk of hepatotoxicity, and its use has been restricted in some countries.[22][23]
Experimental Protocols
Below are generalized experimental workflows for the types of clinical trials cited in this guide. The specific details may vary between individual studies.
Clinical Trial Workflow for Efficacy and Safety Assessment
Caption: Generalized workflow for a comparative clinical trial of this compound and Celecoxib.
Detailed Methodologies:
-
Patient Population: Adult patients with a confirmed diagnosis of primary osteoarthritis of the knee or hip, often with a specified pain level at baseline (e.g., a minimum score on a visual analogue scale).[15][19]
-
Study Design: Typically randomized, double-blind, parallel-group, or crossover studies to minimize bias.[15][19]
-
Interventions: Oral administration of this compound (e.g., 100 mg twice daily) and celecoxib (e.g., 200 mg once daily) for a defined treatment period (e.g., 7 days to 4 weeks).[15][19]
-
Efficacy Assessments:
-
Pain Intensity: Measured using a 100-mm Visual Analogue Scale (VAS), where patients mark their pain level from "no pain" to "worst possible pain."[15][19]
-
Functional Status: Assessed using validated questionnaires such as the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).
-
Global Assessment: Patients' and investigators' overall assessment of treatment efficacy and tolerability on a categorical scale (e.g., excellent, good, moderate, poor).[15]
-
-
Biomarker Analysis:
-
Synovial Fluid Collection: For patients with joint effusion, synovial fluid is aspirated from the affected joint at baseline and at specified time points during treatment.[19]
-
Immunoassays: Concentrations of biomarkers such as Substance P, interleukins (e.g., IL-6, IL-8), and matrix metalloproteinases are quantified using techniques like enzyme-linked immunosorbent assay (ELISA).[8][19]
-
-
Safety Assessments: Monitoring and recording of all adverse events throughout the study period. Standard laboratory tests (e.g., liver function tests) may also be performed.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 5. Nimesulide Improves the Symptomatic and Disease Modifying Effects of Leflunomide in Collagen Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nimesulide: an NSAID that preferentially inhibits COX-2, and has various unique pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. Effect of nimesulide on metalloproteinases and matrix degradation in osteoarthritis: a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effect of nimesulide and ibuprofen on the urinary levels of collagen type II C-telopeptide degradation products and on the serum levels of hyaluronan and matrix metalloproteinases-3 and -13 in patients with flare-up of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of nimesulide and naproxen on the degradation and metalloprotease synthesis of human osteoarthritic cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Celecoxib inhibits production of MMP and NO via down-regulation of NF-kappaB and JNK in a PGE2 independent manner in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Celecoxib inhibits cell growth and modulates the expression of matrix metalloproteinases in human osteosarcoma MG-63 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of non-steroidal anti-inflammatory drugs on matrix metalloproteinases levels in patients with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A randomised, double-blind, clinical trial comparing the efficacy of nimesulide, celecoxib and rofecoxib in osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Randomised, Double-Blind, Clinical Trial Comparing the Efficacy of Nimesulide, Celecoxib and Rofecoxib in Osteoarthritis of the Knee | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. openaccessjournals.com [openaccessjournals.com]
- 19. Effects of nimesulide on pain and on synovial fluid concentrations of substance P, interleukin-6 and interleukin-8 in patients with knee osteoarthritis: comparison with celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. scielo.br [scielo.br]
- 22. Nimesulide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. drugs.com [drugs.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Nimazone
For researchers and scientists at the forefront of drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Nimazone, ensuring the protection of laboratory personnel and the surrounding environment. Adherence to these procedures is essential for maintaining a safe and compliant research setting.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance requiring careful handling and disposal. Understanding its primary hazards is the first step in ensuring safe operational conduct.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal or any other purpose, equipping oneself with the appropriate personal protective equipment is mandatory.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Protocol
The following procedure details the safe and compliant disposal of this compound and any materials contaminated with it.
Waste Segregation and Collection
All waste materials containing this compound, including unused product, contaminated consumables (such as pipette tips and vials), and materials used for spill cleanup, must be collected in a designated hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with the relevant hazard pictograms (e.g., harmful, environmental hazard).[1]
Container Management
Proper management of the waste container is crucial to prevent leaks and exposure.
-
Compatibility: Use a container that is chemically compatible with this compound and is in good condition with a secure, leak-proof lid.[1]
-
Closure: Keep the container closed at all times, except when actively adding waste.[1]
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be located away from drains and incompatible materials.[1]
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
-
Ventilation: Ensure the area is well-ventilated. If possible, conduct the cleanup within a chemical fume hood.[1]
-
Containment: Wearing the necessary PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Avoid using combustible materials like paper towels to absorb the spill.[1]
-
Collection: Carefully collect the absorbed material and any other contaminated debris into the designated hazardous waste container.[1]
-
Decontamination: Clean the spill area with a suitable decontamination solution, and collect all cleaning materials as hazardous waste.[1]
Final Disposal
The ultimate disposal of this compound waste must be handled by qualified professionals.
-
Arrangement: Coordinate the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Nimazone
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Nimazone is paramount. This guide provides immediate, actionable information for the safe operational use and disposal of this compound, aligning with best practices for managing cytotoxic agents.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). Due to its cytotoxic nature, stringent PPE protocols are mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification |
| Hand Protection | Double-gloving with powder-free nitrile gloves is required. The outer glove should be chemotherapy-rated (ASTM D6978). Change gloves every hour or immediately if contaminated or torn.[1][2] |
| Body Protection | A disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. The gown should be made of a low-permeability fabric.[1] |
| Eye and Face Protection | Chemical safety goggles or a full-face shield should be worn to protect against splashes.[1][2] |
| Respiratory Protection | For handling powders or when there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95) is necessary.[3] |
| Foot Protection | Closed-toe shoes are required. Shoe covers should be worn and removed before exiting the handling area. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize contamination and exposure risks. All handling of this compound should occur within a designated controlled area, such as a chemical fume hood or a biological safety cabinet.
Step-by-Step Handling Protocol:
-
Preparation: Before handling this compound, ensure all necessary materials are within the containment area, including PPE, a plastic-backed absorbent pad, and designated waste containers.
-
Donning PPE: Put on PPE in the following order: shoe covers, inner gloves, gown, outer gloves (over the gown's cuff), and eye/face protection. If required, don a respirator.
-
Handling: Conduct all manipulations of this compound on a disposable, plastic-backed absorbent pad to contain any potential spills.
-
Doffing PPE: After handling is complete, remove PPE in a manner that avoids self-contamination. Remove outer gloves first, followed by the gown. Remove shoe covers, eye/face protection, and inner gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan for this compound Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Disposal Container | Disposal Method |
| Sharps (needles, scalpels) | Puncture-resistant, clearly labeled "Cytotoxic Sharps" container with a purple lid.[4] | High-temperature incineration.[5] |
| Non-Sharps Solids (gloves, gowns, vials) | Leak-proof, sealable plastic bags or containers, clearly labeled "Cytotoxic Waste" with a purple lid.[4][5][6] | High-temperature incineration.[5] |
| Liquid Waste | Sealable, chemical-resistant container clearly labeled "Cytotoxic Liquid Waste." | High-temperature incineration.[5] |
Waste Segregation and Disposal Protocol:
-
Segregation at Source: Immediately place all contaminated waste into the appropriate, color-coded, and labeled containers.[4]
-
Container Management: Do not overfill waste containers. Seal containers when they are three-quarters full.
-
Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Final Disposal: Arrange for the collection and disposal of cytotoxic waste through a licensed hazardous waste management company.
Experimental Workflow for Safe this compound Handling
References
- 1. ohsinsider.com [ohsinsider.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ipservices.care [ipservices.care]
- 4. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 5. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
